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  • Product: 1,2-Dihydropyridine-3-carboxamide

Core Science & Biosynthesis

Foundational

The Mechanism of Action of 1,2-Dihydropyridine-3-carboxamide: A Privileged Pharmacophore in Target-Directed Drug Design

Executive Summary In advanced medicinal chemistry, 1,2-Dihydropyridine-3-carboxamide (1,2-DHP-3-C)[1] is rarely deployed as a standalone monotherapy. Instead, it serves as a highly versatile, "privileged" chemical scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced medicinal chemistry, 1,2-Dihydropyridine-3-carboxamide (1,2-DHP-3-C)[1] is rarely deployed as a standalone monotherapy. Instead, it serves as a highly versatile, "privileged" chemical scaffold. Its unique electronic distribution, hydrogen-bonding capacity, and steric profile enable it to act through distinct mechanisms of action (MoA) depending on its peripheral substitutions.

As a Senior Application Scientist analyzing this scaffold, it is critical to understand that 1,2-DHP-3-C operates primarily via two validated mechanistic pathways:

  • Two-Metal Chelation in metalloenzymes (e.g., HIV-1 Integrase).

  • Type II Kinase Inhibition via hinge-region binding and DFG-out stabilization (e.g., c-Met receptor tyrosine kinase).

This whitepaper deconstructs the causality behind these mechanisms, provides self-validating experimental workflows for their verification, and synthesizes the quantitative data driving their development.

Mechanism I: HIV-1 Integrase Inhibition (Two-Metal Chelation)

The Causality of the Mechanism

The HIV-1 integrase (IN) enzyme relies on two magnesium (Mg²⁺) ions located in its catalytic core to perform 3'-processing and the subsequent strand transfer of viral DNA into the host genome. Derivatives such as 1-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide exploit this absolute dependency by acting as potent bidentate or tridentate chelators.

The oxygen of the 2-oxo group and the heteroatoms of the 3-carboxamide group form a highly stable coordination complex with the Mg²⁺ ions. By locking onto these metals, the scaffold physically displaces reactive water molecules and the viral DNA 3'-hydroxyl group, effectively halting the strand transfer reaction and preventing viral integration[2].

Self-Validating Experimental Protocol: In Vitro IN Biochemical Assay

To validate this metal-chelation mechanism, a radiolabeled oligonucleotide assay must be engineered to isolate the chelation event from non-specific DNA binding.

  • Step 1: Reagent Preparation. Synthesize recombinant HIV-1 IN and prepare ³²P-labeled viral DNA substrates mimicking the U5 viral long terminal repeat (LTR) ends.

  • Step 2: Pre-incubation (The Causal Step). Incubate the IN enzyme with the 1,2-DHP-3-C derivative in a buffer containing 10 mM MgCl₂ for 30 minutes prior to adding the DNA. Causality: The inhibitor must bind the Mg²⁺ ions in the active site before the viral DNA substrate occupies it. If DNA is added first, the inhibitor must compete with a macromolecular substrate, masking its true chelation kinetics.

  • Step 3: Substrate Introduction. Add the ³²P-labeled DNA and incubate at 37°C to initiate the strand transfer reaction.

  • Step 4: Quenching and Validation. Quench the reaction with EDTA (which strips the Mg²⁺ ions, stopping all catalysis). Analyze via denaturing PAGE.

  • System Validation: The assay is self-validating; if the inhibitor acts via true active-site chelation, the ratio of cleaved products to unreacted substrate will drop to zero, directly proportional to the inhibitor concentration, proving active-site blockade.

G A 1,2-DHP-3-C Scaffold B Mg2+ Cofactors (Active Site) A->B Bidentate Binding C Coordination Complex Formation B->C Chelation D Viral DNA Displacement C->D Steric Blockade E Strand Transfer Inhibition D->E Halts Integration

Caption: HIV-1 Integrase Two-Metal Chelation Mechanism by the 1,2-DHP-3-C scaffold.

Mechanism II: Type II Kinase Inhibition (c-Met Receptor)

The Causality of the Mechanism

In oncology, dysregulation of the c-Met receptor tyrosine kinase drives tumor metastasis. Specific 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives (such as the clinical candidate BMS-777607) function as highly selective Type II kinase inhibitors [3].

Unlike Type I inhibitors that compete directly with ATP in the active conformation, the 1,2-DHP-3-C scaffold binds the inactive "DFG-out" conformation. The 2-oxo and 3-carboxamide moieties form critical, directional hydrogen bonds with the kinase hinge region (specifically interacting with Met1160 in c-Met). Simultaneously, the scaffold directs an extended hydrophobic tail into a deep allosteric pocket that is only exposed when the DFG (Asp-Phe-Gly) activation loop flips outward. This locks the kinase in a thermodynamically stable inactive state, preventing ATP binding and downstream autophosphorylation.

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To prove that the scaffold stabilizes the inactive state and halts phosphorylation, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Step 1: Kinase Incubation. Incubate recombinant c-Met kinase domain with the 1,2-DHP-3-C inhibitor to allow for the slow-binding kinetics typical of DFG-out stabilization.

  • Step 2: Reaction Initiation. Add ATP and a biotinylated peptide substrate (e.g., Poly-GT).

  • Step 3: Detection Phase (The Causal Step). Introduce a Europium-labeled anti-phosphotyrosine antibody (FRET donor) and Streptavidin-APC (FRET acceptor). Causality: If the kinase is active, it phosphorylates the peptide. The Europium antibody binds the phosphorylated tyrosine, while Streptavidin binds the biotin. This brings the donor and acceptor into a strict <10 nm proximity, generating a strong FRET signal.

  • System Validation: A concentration-dependent decrease in the FRET signal directly proves that the 1,2-DHP-3-C scaffold has successfully locked the kinase in the DFG-out state, physically preventing the phosphorylation of the substrate.

G A c-Met Kinase (DFG-in State) B Conformational Shift (DFG-out State) A->B Structural Dynamics C 1,2-DHP-3-C Hinge Binding B->C Scaffold Insertion D Allosteric Pocket Occupation C->D Hydrophobic Tail E Kinase Inactivation (No Autophosphorylation) D->E ATP Exclusion

Caption: Type II Kinase Inhibition (DFG-out stabilization) by 1,2-DHP-3-C.

Mechanism III: GPCR Orthosteric Antagonism (α1D-Adrenoceptor)

Beyond enzymes, the 2-imino-1,2-dihydropyridine-3-carboxamide variant (e.g., TAK-259) acts as a selective antagonist for the α1D-adrenoceptor (a G-protein coupled receptor). The carboxamide group is critical for anchoring the molecule within the orthosteric binding site of the GPCR via hydrogen bonding with conserved transmembrane aspartate residues. This steric occupation prevents endogenous catecholamines from inducing the conformational changes necessary for Gq-protein coupling and subsequent intracellular calcium mobilization[4].

Quantitative Data Synthesis

The versatility of the 1,2-DHP-3-C scaffold is reflected in its binding kinetics across different target classes. The table below summarizes the comparative efficacy of its derivatives:

Scaffold VariantPrimary TargetMechanism of ActionTypical IC₅₀ RangeClinical / Research Example
1-Hydroxy-2-oxo-1,2-DHP-3-C HIV-1 IntegraseTwo-Metal Chelation (Active Site)10 - 50 nMPreclinical INSTIs
2-oxo-1,2-DHP-3-C c-Met KinaseType II Inhibition (DFG-out Hinge Binding)1 - 20 nMBMS-777607
2-imino-1,2-DHP-3-C α1D-AdrenoceptorOrthosteric Antagonism50 - 100 nMTAK-259

References

  • PubChem Compound Summary: 1,2-Dihydropyridine-3-carboxamide | C6H8N2O | CID 5231521. National Center for Biotechnology Information (NIH).[Link]

  • HIV Integrase Mechanism: Zhao, X. Z., et al. Bicyclic 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide-Containing HIV-1 Integrase Inhibitors Having High Antiviral Potency against Cells Harboring Raltegravir-Resistant Integrase Mutants. Journal of Medicinal Chemistry / PMC (2014).[Link]

  • c-Met Kinase Mechanism: Schroeder, G. M., et al. Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. OSTI / J. Med. Chem. (2009). [Link]

  • GPCR Antagonism Mechanism: Sakauchi, N., et al. 2-imino-1,2-dihydropyridine-3-carboxamide (TAK-259) as a Novel, Selective, and Orally Active α1D Adrenoceptor Antagonist with Antiurinary Frequency Effects. Journal of Medicinal Chemistry - ACS Publications (2016).[Link]

Sources

Foundational

Decoding the Receptor Binding Affinity of 1,2-Dihydropyridine-3-carboxamide Derivatives In Vitro: A Technical Guide for Cannabinoid Receptor 2 (CB2R) Targeting

Executive Summary The 1,2-dihydropyridine-3-carboxamide scaffold—particularly its 2-oxo derivatives—has emerged as a highly privileged chemotype in modern medicinal chemistry. While historically associated with calcium c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-dihydropyridine-3-carboxamide scaffold—particularly its 2-oxo derivatives—has emerged as a highly privileged chemotype in modern medicinal chemistry. While historically associated with calcium channel modulation and kinase inhibition, recent structural optimizations have repositioned this core as a potent, highly selective ligand for the Cannabinoid Receptor 2 (CB2R)[1][2].

Unlike the psychoactive Cannabinoid Receptor 1 (CB1R), CB2R is predominantly expressed in the peripheral immune system and microglial cells, making it a prime therapeutic target for neuroinflammation, neuropathic pain, and immunomodulation without central nervous system (CNS) liabilities[3]. This whitepaper provides an in-depth technical analysis of the structural determinants governing the in vitro receptor binding affinity of 1,2-dihydropyridine-3-carboxamides, alongside a rigorously validated protocol for quantifying these interactions via radioligand displacement assays.

Mechanistic Grounding: Structural Determinants of CB2R Affinity

To design a self-validating in vitro assay, one must first understand the causality behind the ligand-receptor interaction. The high CB2R affinity of 2-oxo-1,2-dihydropyridine-3-carboxamides is driven by a precise spatial arrangement that perfectly maps to the CB2R orthosteric binding pocket[4][5].

The Pharmacophore Model

The preservation of CB1R/CB2R selectivity relies on three critical features:

  • The Central Core: The 2-oxo-1,2-dihydropyridine nucleus acts as a central lipophilic scaffold. The 2-oxo group frequently serves as a hydrogen bond acceptor, interacting critically with the Serine 7.39 (S7.39) residue in the transmembrane domain of the receptor[5].

  • The C3 Carboxamide: A nonaromatic carboxamide group at position 3 (e.g., a cycloheptylamide moiety) is essential. The carboxamide oxygen establishes a strong hydrogen bond with Lysine 3.28 (K3.28), a key interaction that anchors the ligand within the TM3-TM5 cleft[5].

  • The N1 Substituent: A lipophilic substituent at the 1-position (such as a p-fluorobenzyl group) determines the maintenance of affinity. This moiety projects into the hydrophobic pocket formed by TM6 residues (V6.51, L6.54, M6.55), maximizing van der Waals interactions[5].

Evolution to Bitopic Ligands

Recent advancements have leveraged this scaffold to create bitopic (dualsteric) ligands, such as compound FD-22a. By tethering the orthosteric 1,2-dihydropyridine-3-carboxamide core to an allosteric modulator via a hydrocarbon linker, researchers have achieved unprecedented CB2R selectivity and biased signaling (favoring cAMP inhibition over β -arrestin 2 recruitment)[1][2].

CB2R_Signaling L 1,2-DHP-3-carboxamide (Agonist) R CB2 Receptor (GPCR) L->R Binds G Gi/o Protein Activation R->G Couples BArr β-Arrestin 2 Recruitment R->BArr Recruits AC Adenylyl Cyclase (Inhibited) G->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Fig 1: CB2R signal transduction pathway modulated by 1,2-DHP-3-carboxamide agonists.

Quantitative Data: SAR and Binding Affinities

The table below summarizes the in vitro binding affinities ( Ki​ ) and functional potencies of representative 1,2-dihydropyridine-3-carboxamide derivatives, illustrating the structure-activity relationship (SAR) causality[1][2][5].

Compound IDN1 SubstituentC3 SubstituenthCB1R Ki​ (nM)hCB2R Ki​ (nM)Selectivity (CB1/CB2)Functional Profile
FM-6b p-FluorobenzylCycloheptylamide> 10,00014.2> 700xFull Agonist
Biphenylic-10 Biphenyl-methyln-Butylamide> 5,00011.48> 430xNeutral Antagonist
FD-22a Bitopic LinkerCycloheptylamide> 10,0008.5> 1100xBiased Agonist
Compound A MethylCycloheptylamide4,200210.5~ 20xWeak Agonist

Data synthesized from competitive binding assays against [ 3 H]CP55,940 in CHO-hCB2R and HEK-293 cell membranes.

In Vitro Radioligand Binding Methodology

To accurately quantify the receptor binding affinity ( Ki​ ) of novel 1,2-dihydropyridine-3-carboxamides, a competitive radioligand displacement assay using[ 3 H]CP55,940 is the gold standard[1][6].

Causality in Experimental Design
  • Cell Line Selection: Chinese Hamster Ovary (CHO) cells stably expressing human CB2R (CHO-hCB2R) are utilized. CHO cells lack endogenous cannabinoid receptors, ensuring that all specific binding is exclusively attributable to the transfected hCB2R[1].

  • Buffer Composition: Cannabinoids and their synthetic derivatives are highly lipophilic. The inclusion of 0.5% Bovine Serum Albumin (BSA) in the binding buffer is non-negotiable; it acts as a lipid carrier, preventing the compounds from adhering to plasticware and glass fiber filters, which would otherwise artificially inflate non-specific binding (NSB)[1].

  • Self-Validating Controls: The assay must define Total Binding (TB) using the radioligand alone, and Non-Specific Binding (NSB) using a saturating concentration (10 µM) of an unlabeled reference ligand (e.g., SR144528 or CP55,940). Specific Binding is calculated as TB minus NSB.

Step-by-Step Protocol: [ 3 H]CP55,940 Displacement Assay

Step 1: Membrane Preparation

  • Harvest CHO-hCB2R cells at 80-90% confluence.

  • Homogenize cells in ice-cold preparation buffer (50 mM Tris-HCl, 3 mM MgCl 2​ , 1 mM EDTA, pH 7.4) using a Dounce homogenizer.

  • Centrifuge at 40,000 × g for 30 minutes at 4°C.

  • Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , 2.5 mM EDTA, 0.5% fatty-acid-free BSA, pH 7.4). Aliquot and store at -80°C until use.

Step 2: Assay Incubation

  • In a 96-well deep-well plate, assemble the following reaction mixture (total volume 500 µL per well):

    • 50 µL of [ 3 H]CP55,940 (final concentration ~1 nM).

    • 50 µL of the test 1,2-dihydropyridine-3-carboxamide derivative (serial dilutions from 0.1 nM to 10 µM). For NSB wells, substitute with 10 µM unlabeled SR144528.

    • 400 µL of CHO-hCB2R membrane suspension (approx. 10-20 µg protein/well).

  • Seal the plate and incubate at 30°C for 90 to 120 minutes to ensure the system reaches thermodynamic equilibrium[1].

Step 3: Rapid Filtration & Separation

  • Pre-soak Whatman GF/C glass fiber filters in 0.5% Polyethylenimine (PEI) or 0.5% BSA for 1 hour to neutralize the negative charge of the glass fibers and minimize ligand trapping.

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filters using a 96-well cell harvester.

  • Wash the filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4) to remove unbound radioligand.

Step 4: Detection and Data Analysis

  • Extract the filters, place them in scintillation vials with 3 mL of liquid scintillation cocktail, and count the retained radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter[1].

  • Calculation: Determine the IC50​ value via non-linear regression (three-parameter model) of the displacement curve.

  • Convert IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

    Ki​=1+Kd​[L]​IC50​​

    (Where [L] is the concentration of [ 3 H]CP55,940 used, and Kd​ is its dissociation constant for hCB2R, typically ~0.8 nM).

Assay_Workflow Prep Membrane Prep CHO-hCB2R Incubate Incubation [3H]CP55,940 + Ligand Prep->Incubate Filter Rapid Filtration GF/C Filters Incubate->Filter Wash Washing Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis Cheng-Prusoff Count->Analyze

Fig 2: Step-by-step workflow for the in vitro radioligand displacement binding assay.

Conclusion

The 1,2-dihydropyridine-3-carboxamide scaffold represents a highly tunable pharmacophore for CB2R targeting. By strictly controlling the N1 and C3 substituents, researchers can dictate both the binding affinity and the functional efficacy (from full agonism to neutral antagonism) of the resulting ligands. The robust, self-validating radioligand binding protocol detailed above ensures that these subtle structure-activity relationships are captured with high precision, paving the way for the development of next-generation, peripherally restricted immunomodulators.

References

  • Design, Synthesis, and Biological Activity of New CB2 Receptor Ligands: from Orthosteric and Allosteric Modulators to Dualsteric/Bitopic Ligands | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • NOVEL LIGANDS DIRECTLY ENHANCING THE ENDOCANNABINOID SYSTEM: DESIGN AND SYNTHESIS OF NEW N-(2-OXO-1,2- DIHYDROPYRIDIN-3- YL)CYCL - CORE.[Link]

  • New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists - PMC.[Link]

  • Design, Synthesis, and Biological Activity of New CB2 Receptor Ligands: from Orthosteric and Allosteric Modulators to Dualsteric - AIR Unimi.[Link]

  • Novel Orthosteric/Allosteric Ligands of Cannabinoid Receptors: An Unexpected Pharmacological Profile | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Synthesis, biological activity and molecular modeling of new biphenylic carboxamides as potent and selective CB2 receptor ligand - ARPI - UNIPI.[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1,2-Dihydropyridine-3-carboxamide

Application Note: Regioselective Synthesis and Isolation of 1,2-Dihydropyridine-3-carboxamide Mechanistic Overview and Biological Relevance 1,2-Dihydropyridine-3-carboxamide (PubChem CID: 5231521)[1] is a highly valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis and Isolation of 1,2-Dihydropyridine-3-carboxamide

Mechanistic Overview and Biological Relevance

1,2-Dihydropyridine-3-carboxamide (PubChem CID: 5231521)[1] is a highly valuable heterocyclic scaffold in drug discovery and biocatalysis. Structurally mimicking the reduced coenzyme Nicotinamide Adenine Dinucleotide (NADH), dihydropyridine derivatives act as critical hydride donors in biological redox pathways and serve as core pharmacophores for various antiproliferative and cardiovascular agents[2][3].

The primary synthetic challenge lies in regioselectivity. The reduction of nicotinamide (or its activated pyridinium salts) typically yields a mixture of the kinetically favored 1,2-dihydropyridine and the thermodynamically stable 1,4-dihydropyridine[4]. Furthermore, unsubstituted 1,2-dihydropyridines are highly susceptible to oxidative rearomatization back to the parent pyridine. This protocol details a kinetically controlled hydride reduction designed to maximize the 1,2-regioisomer yield, utilizing strict temperature control and specialized purification techniques to prevent degradation.

Reaction Pathway Dynamics

G Nicotinamide Nicotinamide (Starting Material) Intermediate Activated Pyridinium Complex Nicotinamide->Intermediate Lewis Acid Activation Hydride Reducing Agent (e.g., NaBH4 / CeCl3) Hydride->Intermediate Hydride Transfer Product12 1,2-Dihydropyridine-3-carboxamide (Kinetic Product) Intermediate->Product12 -78°C (Kinetic Control) Product14 1,4-Dihydropyridine-3-carboxamide (Thermodynamic Product) Intermediate->Product14 25°C (Thermodynamic Control)

Kinetic vs. Thermodynamic pathways in the reduction of nicotinamide to dihydropyridines.

Quantitative Reaction Parameters

To ensure reproducibility, all stoichiometric ratios and operational parameters must be strictly adhered to. The use of Cerium(III) chloride (Luche-type activation) coordinates the carboxamide and ring nitrogen, directing the incoming hydride to the 2-position.

Table 1: Stoichiometry and Reagent Specifications

Reagent / MaterialRoleEquivalentsAmountMolarity / Concentration
Nicotinamide (Anhydrous)Substrate1.0 eq1.22 g (10 mmol)0.2 M in solvent
Cerium(III) chloride heptahydrateLewis Acid Activator1.2 eq4.47 g (12 mmol)N/A
Sodium Borohydride ( NaBH4​ )Hydride Donor1.5 eq0.57 g (15 mmol)N/A
Methanol ( MeOH , Anhydrous)Protic SolventN/A50 mLN/A
Dichloromethane ( CH2​Cl2​ )Extraction SolventN/A3 x 30 mLN/A

Step-by-Step Experimental Protocol

Phase 1: System Preparation and Activation Causality Insight: 1,2-Dihydropyridines are extraordinarily sensitive to oxygen and acidic conditions. The entire system must be purged with Argon, and all glassware must be flame-dried.

  • Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, an internal temperature probe, and an Argon inlet.

  • Add 1.22 g of anhydrous nicotinamide and 4.47 g of CeCl3​⋅7H2​O to the flask.

  • Purge the flask with Argon for 15 minutes.

  • Inject 50 mL of anhydrous methanol via syringe. Stir vigorously at room temperature for 30 minutes to ensure complete dissolution and formation of the cerium-nicotinamide coordination complex.

Phase 2: Kinetically Controlled Reduction Causality Insight: Lowering the temperature to -78°C suppresses the activation energy required for the thermodynamic 1,4-hydride attack, isolating the reaction to the kinetic 1,2-addition pathway. 5. Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C. 6. Weigh 0.57 g of NaBH4​ into an argon-purged vial. 7. Add the NaBH4​ to the reaction mixture in four equal portions over 20 minutes. Critical: Monitor the internal temperature; do not allow it to exceed -70°C during the addition to prevent isomerization to the 1,4-adduct[4]. 8. Maintain stirring at -78°C for exactly 45 minutes.

Phase 3: Quenching and Biphasic Extraction 9. Quench the reaction at -78°C by the slow, dropwise addition of 10 mL of degassed, cold water. 10. Remove the cooling bath and allow the mixture to warm to 0°C. 11. Concentrate the methanol in vacuo (bath temperature < 25°C) until approximately 15 mL of aqueous slurry remains. 12. Extract the aqueous layer with cold CH2​Cl2​ (3 x 30 mL). 13. Wash the combined organic layers with 20 mL of cold brine, dry over anhydrous Na2​SO4​ , and filter.

Phase 4: Chromatographic Isolation Causality Insight: Standard silica gel is highly acidic and will catalyze the rearomatization of the 1,2-dihydropyridine back to nicotinamide. Neutral alumina must be used for purification. 14. Concentrate the organic filtrate under reduced pressure (bath < 25°C) to yield a crude yellow oil. 15. Prepare a chromatography column using deactivated Neutral Alumina (Brockmann Grade III). 16. Elute the product using a gradient of Hexanes:Ethyl Acetate (80:20 to 50:50) containing 1% triethylamine to maintain a basic microenvironment. 17. Pool the fractions containing the target compound (monitor via TLC, UV active at 254 nm) and concentrate to yield 1,2-Dihydropyridine-3-carboxamide.

Self-Validating Analytical Characterization

To ensure the integrity of the protocol, the isolated product must be validated against the known spectral signatures of the 1,2-isomer versus the 1,4-isomer. The differentiation is most clearly observed in the 1H NMR spectrum, specifically the chemical shifts of the vinylic and allylic protons.

Table 2: Diagnostic 1H NMR Shifts ( CDCl3​ , 400 MHz)

Proton Position1,2-Dihydropyridine (Target)1,4-Dihydropyridine (Byproduct)Structural Rationale
C2-H ~4.20 ppm (doublet, 2H, allylic)~7.10 ppm (doublet, 1H, vinylic)In the 1,2-isomer, C2 is sp3 hybridized (allylic). In the 1,4-isomer, C2 remains sp2 hybridized.
C4-H ~6.50 ppm (multiplet, 1H, vinylic)~3.10 ppm (multiplet, 2H, allylic)In the 1,2-isomer, C4 is part of the conjugated diene system. In the 1,4-isomer, C4 is sp3 hybridized.
N-H ~5.80 ppm (broad singlet, 1H)~6.20 ppm (broad singlet, 1H)Secondary amine proton; highly solvent dependent but generally shifted slightly upfield in the 1,2-isomer.

References

  • PubChem. "1,2-Dihydropyridine-3-carboxamide | C6H8N2O | CID 5231521". National Center for Biotechnology Information.
  • Beilstein Journal of Organic Chemistry. "One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity".
  • National Institutes of Health (PMC). "Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives".
  • ResearchGate. "Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase".

Sources

Application

Application Note: Preparation and Handling of 1,2-Dihydropyridine-3-carboxamide Derivatives for In Vitro Cell Assays

Introduction and Mechanistic Rationale The 1,2-dihydropyridine-3-carboxamide scaffold is a privileged chemical structure in modern drug discovery, most notably serving as the core pharmacophore for potent receptor tyrosi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The 1,2-dihydropyridine-3-carboxamide scaffold is a privileged chemical structure in modern drug discovery, most notably serving as the core pharmacophore for potent receptor tyrosine kinase (RTK) inhibitors. A prominent example is BMS-777607 , a highly selective inhibitor of the c-Met kinase superfamily[1][2]. Proper preparation, storage, and dilution of these compounds are critical for maintaining their structural integrity and ensuring reproducible in vitro cell assay results.

In aqueous environments, unmodified 1,2-dihydropyridine-3-carboxamides exhibit limited solubility and are susceptible to precipitation or degradation if handled improperly. This application note details the standardized protocols for formulating stock solutions, executing intermediate dilutions, and applying these compounds to cell-based assays, ensuring maximum pharmacological efficacy and experimental trustworthiness.

Mechanism of Action (c-Met Inhibition)

Derivatives like BMS-777607 function as ATP-competitive inhibitors. By binding to the kinase domain of c-Met, they block hepatocyte growth factor (HGF)-mediated autophosphorylation, downstream signaling (via PI3K/AKT and MAPK pathways), and subsequent tumor cell proliferation and migration[1].

Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylation MAPK RAS / MAPK Pathway cMet->MAPK Phosphorylation Inhibitor 1,2-Dihydropyridine-3-carboxamide (e.g., BMS-777607) Inhibitor->cMet Inhibits (ATP-competitive) Phenotype Cell Proliferation & Migration PI3K->Phenotype Promotes MAPK->Phenotype Promotes

Figure 1: Mechanism of action of 1,2-dihydropyridine-3-carboxamide derivatives targeting the c-Met signaling pathway.

Physicochemical Properties & Solubility Data

To design a self-validating protocol, one must account for the physicochemical constraints of the compound. 1,2-Dihydropyridine-3-carboxamide derivatives are highly lipophilic. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for generating primary stock solutions due to its high dielectric constant and ability to disrupt crystalline lattices without altering the compound's covalent structure.

Table 1: Standard Solubility Profile for 1,2-Dihydropyridine-3-carboxamide (BMS-777607 equivalent) [1]

SolventMax Solubility (mg/mL)Max Molarity (mM)Suitability for Cell Assays
100% DMSO ≥ 2.5 mg/mL~4.87 mMOptimal (Primary Stock)
Water / PBS < 0.1 mg/mL< 0.1 mMNot Recommended
Ethanol < 1.0 mg/mL< 1.0 mMSub-optimal

Note: Molecular weight varies by specific derivative (e.g., BMS-777607 MW = 512.89 g/mol )[1]. Always calculate molarity based on the exact lot-specific certificate of analysis (CoA).

Experimental Protocol: Stock Solution Preparation

Rationale for Experimental Choices
  • Why 100% DMSO? It ensures complete dissolution. Using aqueous buffers for primary stocks causes micro-precipitation, leading to inaccurate dosing.

  • Why Aliquot? Dihydropyridine rings can undergo oxidation upon repeated freeze-thaw cycles. Single-use aliquots maintain compound fidelity[2].

Step-by-Step Preparation of a 10 mM Stock Solution
  • Equilibration: Remove the lyophilized powder from -20°C storage and allow the vial to equilibrate to room temperature (RT) in a desiccator for 30 minutes. Causality: Prevents atmospheric moisture condensation on the hygroscopic powder, which would alter the actual mass and degrade the compound.

  • Centrifugation: Briefly centrifuge the vial at 3,000 x g for 10 seconds to ensure all powder is collected at the bottom.

  • Calculation: Calculate the required volume of cell-culture grade, anhydrous DMSO. For 1 mg of a compound with MW 512.89, add 195 µL of DMSO to achieve a 10 mM stock[1].

  • Dissolution: Add the calculated volume of DMSO directly to the vial. Pipette up and down gently.

  • Agitation: Vortex the solution for 30–60 seconds. If the solution is not entirely clear, sonicate in a water bath at RT for 5 minutes.

  • Aliquoting: Dispense the 10 mM stock into sterile, amber microcentrifuge tubes in 10 µL or 20 µL aliquots. Amber tubes are recommended as dihydropyridines can be photosensitive.

  • Storage: Immediately transfer aliquots to a -80°C freezer. Under these conditions, the stock is stable for up to 2 years[2].

Workflow Equilibrate 1. Equilibrate Powder (RT, 30 min) Dissolve 2. Add 100% DMSO (Vortex/Sonicate) Equilibrate->Dissolve Aliquot 3. Aliquot (Amber Tubes) Dissolve->Aliquot Store 4. Store at -80°C (Stable 2 Years) Aliquot->Store

Figure 2: Workflow for the preparation and storage of 1,2-Dihydropyridine-3-carboxamide primary stock solutions.

Application: In Vitro Cell Assay Dosing

When treating cells, the final concentration of DMSO must strictly remain below 0.1% (v/v) to prevent solvent-induced cytotoxicity or transcriptomic alterations.

Intermediate Dilution Protocol

To achieve a final assay concentration of 1 µM from a 10 mM stock:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at RT. Vortex briefly.

  • Intermediate Dilution (1000X): Dilute the 10 mM stock 1:10 in 100% DMSO to create a 1 mM intermediate stock.

  • Media Dilution (10X): Dilute the 1 mM intermediate stock 1:100 in pre-warmed complete cell culture media to create a 10 µM working solution (containing 1% DMSO). Note: Perform this step immediately before adding to cells to prevent precipitation.

  • Final Dosing: Add 1 volume of the 10 µM working solution to 9 volumes of culture media already present in the assay well.

    • Result: Final compound concentration = 1 µM. Final DMSO concentration = 0.1%.

Table 2: Serial Dilution Matrix for Dose-Response Curves (Final 0.1% DMSO)

Desired Final Conc.Intermediate Stock (in 100% DMSO)Volume of Int. StockVolume of MediaFinal DMSO %
10 µM 10 mM1 µL999 µL0.1%
1 µM 1 mM1 µL999 µL0.1%
100 nM 100 µM1 µL999 µL0.1%
10 nM 10 µM1 µL999 µL0.1%

Troubleshooting & Quality Control

  • Precipitation upon addition to media: This occurs if the compound is added directly from a high-concentration DMSO stock into cold media. Solution: Always pre-warm culture media to 37°C before dilution, and ensure rapid mixing upon addition.

  • Loss of efficacy over time: Indicates compound degradation. Solution: Discard the current aliquot. Never subject working aliquots to freeze-thaw cycles. Ensure storage at -80°C, not -20°C, for long-term stability[2].

References

  • PubChem. "1,2-Dihydropyridine-3-carboxamide | C6H8N2O | CID 5231521." National Center for Biotechnology Information. Available at:[Link]

Sources

Method

Advanced Applications of 1,2-Dihydropyridine-3-carboxamide Scaffolds in Targeted Drug Delivery Systems

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Experimental Protocols Executive Summary The 1,2-dihydropyridine-3-carboxamide (1,2-DHP-3-carboxamide) scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Experimental Protocols

Executive Summary

The 1,2-dihydropyridine-3-carboxamide (1,2-DHP-3-carboxamide) scaffold has emerged as a highly versatile pharmacophore in the design of targeted drug delivery systems (DDS) and precision therapeutics. Unlike traditional 1,4-dihydropyridines (which are primarily utilized as calcium channel blockers or redox-based chemical delivery systems), the 1,2-DHP-3-carboxamide structure offers unique hydrogen-bonding networks and steric profiles that make it exceptionally suited for highly selective protein-ligand interactions.

As a Senior Application Scientist, I have structured this guide to detail the two most prominent applications of this scaffold in modern targeted delivery:

  • Synergistic Kinase Inhibition in Targeted Delivery Systems: Utilizing 1,2-DHP-3-carboxamide derivatives (e.g., BMS-777607) alongside Antibody-Drug Conjugates (ADCs) to overcome receptor tyrosine kinase (RTK) co-overexpression [1].

  • Targeted Protein Degradation (PROTACs): Leveraging 1,2-DHP-3-carboxamide chemical probes (e.g., OICR-9429) as high-affinity ligands to recruit undruggable targets like WDR5 into E3-ligase ternary complexes for proteasomal degradation[2].

Mechanistic Insights: The Causality of Scaffold Design

To successfully integrate 1,2-DHP-3-carboxamides into your drug delivery pipelines, it is critical to understand why this specific molecular architecture is chosen over alternatives.

Structural Optimization for Solubility and Selectivity

In the development of MET/RON kinase inhibitors, the 1,2-DHP-3-carboxamide core provides a rigid, planar geometry that mimics the adenine ring of ATP. According to structural optimization studies [3], specific substitutions dictate the molecule's utility in physiological delivery:

  • Pyridine 3-position substitutions: Enhance enzyme potency by deepening the insertion into the hydrophobic pocket of the kinase domain.

  • Pyridone 4-position substitutions (e.g., 4-ethoxy groups): This is the critical modification for drug delivery. It disrupts planar crystal packing, significantly increasing aqueous solubility, and alters the polar surface area to confer extreme selectivity against off-target kinases. This high solubility is paramount when formulating these inhibitors into liposomal or nanoparticle-based targeted delivery vehicles.

Overcoming Resistance via Synergistic Targeted Delivery

In cancers exhibiting aberrant MET and RON co-overexpression (such as pancreatic and non-small cell lung cancer), targeted therapies often fail due to compensatory signaling. By utilizing a RON-directed ADC (such as Zt/g4-DM1) to deliver a cytotoxic payload directly to the tumor site, while simultaneously administering a 1,2-DHP-3-carboxamide inhibitor (BMS-777607) to block the intracellular kinase domain, researchers can achieve complete tumor stasis [1].

G A Targeted ADC Delivery (e.g., Zt/g4-DM1) B RON/MET Receptor Internalization A->B Binds to Extracellular Domain E Synergistic Apoptosis & Tumor Regression B->E Cytotoxic Payload Release C 1,2-DHP-3-carboxamide Administration (BMS-777607) D Kinase Domain Binding (ATP-competitive) C->D Intracellular Targeting D->E Blocks Survival Signaling

Caption: Synergistic mechanism of 1,2-DHP-3-carboxamide kinase inhibitors with targeted ADCs.

PROTAC Engineering: From Occupancy to Degradation

For epigenetic targets like WD-repeat-containing protein 5 (WDR5), traditional occupancy-based inhibition is often insufficient. The 1,2-DHP-3-carboxamide derivative OICR-9429 serves as a highly potent and selective chemical probe for WDR5 [2]. By conjugating this scaffold via a PEG linker to an E3 ligase recruiter (e.g., VHL or CRBN ligands), the molecule is transformed into a PROTAC. The causality here is profound: rather than merely blocking the active site, the 1,2-DHP-3-carboxamide acts as a homing beacon, physically dragging the target protein into the cell's natural waste disposal system.

PROTAC P1 1,2-DHP-3-carboxamide Ligand (OICR-9429) P2 Target Protein (WDR5) P1->P2 High Affinity Binding P3 E3 Ligase Recruiter (e.g., VHL/CRBN) P1->P3 Linked via PEG/Alkyl P4 Ternary Complex Formation P2->P4 P3->P4 P5 Polyubiquitination & Proteasomal Degradation P4->P5 Ubiquitin Transfer

Caption: Targeted protein degradation via 1,2-DHP-3-carboxamide-based PROTAC ternary complex.

Quantitative Data Presentation

The following table summarizes the key physicochemical and biological parameters of leading 1,2-DHP-3-carboxamide derivatives used in targeted delivery contexts.

Compound DesignationPrimary TargetStructural ModificationAqueous Solubility (µg/mL)Affinity (IC50 / Kd)In Vivo Efficacy / Application
BMS-777607 MET/RON Kinase4-ethoxy substitution on pyridone> 503.9 nM (MET)Complete tumor stasis in GTL-16 models [3]
OICR-9429 WDR5 (Epigenetic)1-amino-4,6-dimethyl substitution> 100< 100 nM (Kd)Disrupts WRAD complex; PROTAC warhead [2]

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in self-validation checkpoints to ensure data integrity and experimental trustworthiness.

Protocol A: Formulation of 1,2-DHP-3-carboxamide in Active-Targeted Liposomes

This protocol details the encapsulation of the hydrophobic BMS-777607 into liposomes functionalized with anti-RON antibodies for dual-targeted therapy.

Materials: DSPC, Cholesterol, DSPE-PEG2000-Maleimide, BMS-777607, Thiolated anti-RON antibody (e.g., Zt/g4).

  • Lipid Film Hydration:

    • Dissolve DSPC, Cholesterol, and DSPE-PEG2000-Maleimide (molar ratio 65:30:5) in chloroform.

    • Add 1,2-DHP-3-carboxamide (BMS-777607) dissolved in methanol (10% w/w of total lipids).

    • Causality: The co-solvent system ensures homogeneous mixing of the highly hydrophobic drug with the amphiphilic lipids before film formation.

    • Evaporate solvents under a gentle nitrogen stream and dry under vacuum overnight to form a thin lipid film.

  • Extrusion and Sizing:

    • Hydrate the film with PBS (pH 7.4) at 60°C for 1 hour.

    • Extrude the multilamellar vesicles 10 times through a 100 nm polycarbonate membrane.

  • Antibody Conjugation:

    • Incubate the maleimide-functionalized liposomes with thiolated anti-RON antibodies at room temperature for 4 hours.

    • Remove unconjugated antibodies and free drug via size exclusion chromatography (Sepharose CL-4B column).

  • Self-Validation Checkpoint (Targeting Specificity):

    • Validation: To ensure the 1,2-DHP-3-carboxamide payload is actively targeted rather than passively accumulated, perform a competitive binding assay. Pre-treat target cells (e.g., H2228 NSCLC cells) with free anti-RON antibodies for 1 hour prior to liposome incubation.

    • Expected Outcome: The pre-treatment should significantly reduce the intracellular accumulation of the liposomes (quantified via HPLC of the cell lysate), confirming receptor-mediated endocytosis rather than non-specific membrane fusion.

Protocol B: In Vitro Validation of 1,2-DHP-3-carboxamide-based PROTACs

This protocol validates the degradation efficacy of an OICR-9429-derived PROTAC against WDR5.

  • Cell Treatment:

    • Seed Molm-16 (leukemia) cells at 5×105 cells/mL in 6-well plates.

    • Treat cells with the 1,2-DHP-3-carboxamide PROTAC at varying concentrations (10 nM, 100 nM, 1 µM, 10 µM) for 24 hours.

    • Causality: A wide concentration gradient is necessary to observe the "Hook Effect"—a phenomenon unique to PROTACs where excessively high concentrations saturate both the target and the E3 ligase independently, preventing ternary complex formation and reducing degradation.

  • Protein Extraction and Western Blotting:

    • Lyse cells using RIPA buffer supplemented with protease inhibitors.

    • Resolve 20 µg of total protein on a 10% SDS-PAGE gel, transfer to a PVDF membrane, and probe with anti-WDR5 and anti-GAPDH (loading control) antibodies.

  • Self-Validation Checkpoint (Mechanism of Action):

    • Validation: To confirm that the observed loss of WDR5 is strictly due to PROTAC-mediated proteasomal degradation (and not off-target cytotoxicity or transcriptional suppression), run a parallel control plate. Pre-treat these cells with 10 µM MG132 (a proteasome inhibitor) or 1 µM MLN4924 (a neddylation inhibitor) 2 hours prior to PROTAC addition.

    • Expected Outcome: The degradation of WDR5 should be completely rescued in the presence of MG132 or MLN4924, validating the E3-ligase-dependent ubiquitin-proteasome pathway mechanism.

References

  • Feng, L., et al. "Biological evaluation of antibody-maytansinoid conjugates as a strategy of RON targeted drug delivery for treatment of non-small cell lung cancer." Journal of Hematology & Oncology, 2016. 1

  • Grebien, F., et al. "Exploitation of Proximity-Mediated Effects in Drug Discovery: An Update of Recent Research Highlights in Perturbing Pathogenic Proteins and Correlated Issues." Journal of Medicinal Chemistry, ACS Publications, 2023. 2

  • Schroeder, G. M., et al. "Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily." Journal of Medicinal Chemistry, 2009. 3

Sources

Application

Application Note: 1,2-Dihydropyridine-3-carboxamide as a Biomimetic Coenzyme Analog in Oxidoreductase Biocatalysis

Target Audience: Researchers, biocatalysis scientists, and drug development professionals. Focus: Mechanistic rationale, thermodynamic/kinetic profiling, and validated protocols for deploying 1,2-dihydropyridine-3-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biocatalysis scientists, and drug development professionals. Focus: Mechanistic rationale, thermodynamic/kinetic profiling, and validated protocols for deploying 1,2-dihydropyridine-3-carboxamide isomers as Nicotinamide Cofactor Biomimetics (NCBs).

Executive Summary & Mechanistic Rationale

In industrial biocatalysis, the high cost and poor atom economy of native nicotinamide adenine dinucleotide (NAD(P)H) cofactors present significant bottlenecks. To circumvent this, Nicotinamide Cofactor Biomimetics (NCBs)—simplified synthetic analogs—have been developed. While the natural biological systems exclusively utilize the 1,4-dihydropyridine core, synthetic chemistry allows for the isolation and application of the 1,2-dihydropyridine-3-carboxamide isomer.

As a Senior Application Scientist, it is critical to understand that substituting a 1,4-DHP with a 1,2-DHP is not a simple 1:1 replacement; it fundamentally alters the thermodynamics and kinetics of the hydride transfer [1].

The Causality of Experimental Choices: Thermodynamics vs. Kinetics

The 1,2-dihydropyridine isomer exhibits a highly unique redox profile compared to its 1,4-counterpart:

  • Thermodynamic Driving Force: The hydride transfer from 1,2-dihydropyridine is thermodynamically more favorable than from the 1,4-isomer. The disruption of hyperconjugation in the 1,2-position creates a higher energy state, making it a highly potent hydride donor [2].

  • Kinetic Intrinsic Barrier: Despite the favorable thermodynamics, the kinetic examination displays that the 1,2-isomer reacts remarkably slower in direct hydride transfers. This sluggishness is driven by a highly negative activation entropy and a larger intrinsic kinetic barrier[1, 2].

  • Enzyme Pairing (The "Fault-Tolerant" Solution): Because of this kinetic barrier, 1,2-DHPs are poorly suited for direct NAD(P)H-dependent dehydrogenases. Instead, they must be paired with flavin-dependent oxidoreductases (e.g., ene-reductases). The flavin prosthetic group (FMN/FAD) acts as a "fault-tolerant" hydride acceptor, efficiently capturing the hydride from the 1,2-DHP and subsequently transferring it to the substrate [3].

Quantitative Data: 1,2- vs. 1,4-Dihydropyridine Profiling

To aid in rational biocatalyst design, the following table summarizes the comparative thermodynamic and kinetic parameters of dihydropyridine analogs (using N-phenyl-nicotinamide, PNAH, as a model scaffold) [2].

Parameter1,2-Dihydropyridine Analog1,4-Dihydropyridine AnalogImplication for Biocatalysis
Thermodynamic Driving Force Highly FavorableFavorable1,2-DHPs possess a stronger intrinsic push to donate a hydride.
Kinetic Intrinsic Barrier ~27.92 kcal/mol~26.34 kcal/mol1,2-DHPs require enzymes that lower activation energy (e.g., flavoproteins).
Regeneration Preference UnfavorableFavorableHydride attack on oxidized pyridinium strongly favors the 4-position [1].
Chemical Synthesis Selectivity Favored by BorohydridesFavored by DithioniteHard nucleophiles (hydrides) favor 1,2-addition; soft nucleophiles favor 1,4-addition [4].

Visualizing the Biocatalytic Pathway

The following diagram illustrates how the 1,2-DHP analog bypasses its kinetic limitations by utilizing a flavin-dependent enzyme as an electron mediator.

G Substrate Oxidized Substrate (e.g., Alkene/Ketone) Product Reduced Product Substrate->Product Reduction Enzyme Flavin-Dependent Oxidoreductase (e.g., ER) FlavinOx Flavin (Oxidized) FMN / FAD Enzyme->FlavinOx Mediates FlavinRed Flavin (Reduced) FMNH2 / FADH2 FlavinOx->FlavinRed Reduction FlavinRed->Substrate Hydride Transfer (H-) FlavinRed->FlavinOx Oxidation Cofactor12 1,2-Dihydropyridine-3-carboxamide (Hydride Donor) Cofactor12->FlavinOx Hydride Transfer (H-) CofactorOx Pyridinium-3-carboxamide (Oxidized Form) Cofactor12->CofactorOx Oxidation

Caption: Biocatalytic cascade of hydride transfer from 1,2-DHP to a flavin-dependent enzyme and substrate.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1,2-Dihydropyridine-3-carboxamide

Self-Validating Rationale: Standard sodium dithionite reduction yields the 1,4-isomer due to the polarizability of the dithionite ion. To force 1,2-regioselectivity, a less polarizable, hard nucleophile like sodium borohydride ( NaBH4​ ) must be used at cryogenic temperatures to trap the kinetic product [4].

Materials:

  • N-substituted pyridinium-3-carboxamide salt (10 mmol)

  • Sodium borohydride ( NaBH4​ , 15 mmol)

  • Anhydrous Methanol (50 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the pyridinium-3-carboxamide salt in 50 mL of anhydrous methanol under an inert argon atmosphere.

  • Cryogenic Cooling: Cool the reaction flask to -70 °C using a dry ice/acetone bath. Critical Step: Higher temperatures will lead to thermodynamic equilibration, increasing the 1,4-isomer impurity.

  • Reduction: Add NaBH4​ in small portions over 30 minutes to prevent exothermic spiking.

  • Quenching & Extraction: Stir for 2 hours at -70 °C. Quench the reaction by pouring it into ice-cold degassed water. Extract immediately with pre-chilled dichloromethane (3 x 20 mL).

  • Validation: Concentrate under reduced pressure. Validate regioselectivity via 1H -NMR. The 1,2-isomer will show distinct vinylic proton shifts (typically a multiplet around 5.5–6.0 ppm) distinct from the symmetric 1,4-isomer signals.

Protocol B: Biocatalytic Ene-Reduction Assay using 1,2-DHP

Self-Validating Rationale: Because 1,2-DHPs cannot be easily regenerated by standard dehydrogenases (which favor 4-position attack), this protocol uses the 1,2-DHP in stoichiometric excess or relies on engineered mutant enzymes (e.g., SsGDH Ile192Thr/Val306Ile) for regeneration [5].

Materials:

  • Purified Flavin-dependent Ene-Reductase (e.g., TsER) (10 µM)

  • 1,2-Dihydropyridine-3-carboxamide analog (10 mM)

  • Substrate: 2-methylbut-2-enal (5 mM)

  • Buffer: 50 mM Potassium Phosphate, pH 7.0 (degassed)

Step-by-Step Procedure:

  • Enzyme Equilibration: Incubate 10 µM of the ene-reductase in the phosphate buffer at 30 °C for 10 minutes to ensure the FMN/FAD cofactor is fully bound and active.

  • Substrate Addition: Add 5 mM of 2-methylbut-2-enal to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding 10 mM of the 1,2-DHP analog. Note: 1,2-DHPs are prone to acid-catalyzed hydration; ensure the buffer pH is strictly maintained at ≥7.0.

  • Incubation: Incubate the mixture in a thermoshaker at 30 °C, 500 rpm for 12–24 hours in the dark (to prevent photochemical degradation of the flavin/NCB).

  • Extraction & Analysis: Extract the aqueous phase with ethyl acetate containing an internal standard (e.g., dodecane). Dry over Na2​SO4​ and analyze via GC-FID to determine conversion yield and enantiomeric excess (ee).

Workflow Visualization

Workflow Step1 1. Cofactor Preparation Regioselective Reduction to 1,2-DHP via NaBH4 Step2 2. Enzyme & Flavin Assembly Equilibrate Oxidoreductase with FMN/FAD Step1->Step2 Step3 3. Biocatalytic Reaction Combine Substrate, Enzyme, and 1,2-DHP (pH ≥7.0) Step2->Step3 Step4 4. Kinetic Monitoring UV-Vis Absorbance (Hydride Transfer) Step3->Step4 Step5 5. Product Extraction & GC/HPLC Analysis Determine Yield and Enantiomeric Excess Step4->Step5

Caption: Step-by-step workflow for implementing 1,2-DHP analogs in oxidoreductase-catalyzed biotransformations.

References

  • Title: Thermodynamics and kinetics of the hydride-transfer cycles for 1-aryl-1,4-dihydronicotinamide and its 1,2-dihydroisomer Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Comparison between 1,2-Dihydropyridine and 1,4-Dihydropyridine on Hydride-Donating Ability and Activity Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: Nicotinamide Riboside: What It Takes to Incorporate It into RNA Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: Enzymatic Reduction of Nicotinamide Biomimetic Cofactors Using an Engineered Glucose Dehydrogenase: Providing a Regeneration System for Artificial Cofactors Source: ACS Catalysis URL: [Link]

Method

Mass spectrometry protocols for detecting 1,2-Dihydropyridine-3-carboxamide in plasma

Application Note: High-Sensitivity LC-MS/MS Quantification of 1,2-Dihydropyridine-3-carboxamide in Plasma Introduction & Pharmacological Context 1,2-Dihydropyridine-3-carboxamide (Molecular Weight: 124.14 g/mol , Formula...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 1,2-Dihydropyridine-3-carboxamide in Plasma

Introduction & Pharmacological Context

1,2-Dihydropyridine-3-carboxamide (Molecular Weight: 124.14 g/mol , Formula: C6H8N2O) is a critical structural motif and scaffold in modern drug discovery (1)[1]. It serves as the core pharmacophore for various targeted therapeutics, including novel type II c-Met inhibitors (2)[2], dual MER/AXL kinase inhibitors (3)[3], and α1D adrenoceptor antagonists like TAK-259 (4)[4]. Evaluating the pharmacokinetic (PK) profile of these derivatives requires robust, highly sensitive bioanalytical methods.

However, the 1,2-dihydropyridine ring is inherently susceptible to oxidative aromatization, rapidly converting to its pyridine analog in ex vivo plasma samples. Standard bioanalytical protocols often fail to account for this degradation, leading to under-quantification of the parent drug. This Application Note details a mechanistic, self-validating LC-MS/MS protocol designed specifically to stabilize the 1,2-dihydropyridine-3-carboxamide core in plasma, ensuring absolute scientific integrity during PK evaluation.

Analytical Rationale & Causality

  • Matrix Stabilization: To prevent the oxidative degradation of the dihydropyridine core, plasma samples must be treated with an antioxidant (e.g., 0.5% ascorbic acid) immediately upon collection. Furthermore, the extraction solvent (Acetonitrile) is acidified with 0.1% Formic Acid (FA). The acidic environment serves a dual purpose: it denatures plasma proteins rapidly to halt enzymatic degradation and maintains the analyte in a protonated state, which is significantly less prone to oxidation.

  • Chromatographic Strategy: A reversed-phase C18 column with a sub-2 μm particle size is utilized to achieve sharp peak shapes. The mobile phase avoids basic buffers (like ammonium bicarbonate) which can catalyze dihydropyridine oxidation, relying instead on a strict acidic gradient (0.1% FA in Water/Acetonitrile).

  • Self-Validating System: Trustworthiness is established through the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 1,2-Dihydropyridine-3-carboxamide-d4. By co-eluting with the target analyte, the SIL-IS normalizes any subtle variations in ionization efficiency caused by endogenous plasma phospholipids (Matrix Effect).

Workflow Visualization

G A Plasma Sample (Spiked with IS & Antioxidant) B Protein Precipitation (PPT) (Acetonitrile + 0.1% FA) A->B Extract C Centrifugation (14,000 x g, 4°C, 10 min) B->C Separate D Supernatant Transfer & Nitrogen Evaporation C->D Isolate E Reconstitution (Initial Mobile Phase) D->E Prepare F LC-MS/MS Analysis (ESI+, MRM Mode) E->F Inject G Data Processing & Pharmacokinetic Modeling F->G Analyze

Fig 1. Extraction and LC-MS/MS workflow for 1,2-Dihydropyridine-3-carboxamide in plasma.

Step-by-Step Experimental Protocol

Reagents and Solutions Preparation
  • Antioxidant Solution: Prepare a 10% (w/v) ascorbic acid solution in LC-MS grade water. Store at 4°C (stable for 1 week).

  • Extraction Solvent: Add 1.0 mL of Formic Acid to 999 mL of LC-MS grade Acetonitrile. Mix thoroughly.

  • Internal Standard (IS) Working Solution: Dilute 1,2-Dihydropyridine-3-carboxamide-d4 to a final concentration of 50 ng/mL in 50% Methanol/Water.

Sample Preparation (Protein Precipitation)

Causality Note: Protein precipitation is chosen over Solid Phase Extraction (SPE) to minimize the processing time, thereby reducing the window for potential ex vivo oxidation.

  • Thaw plasma samples on wet ice to minimize enzymatic activity.

  • Transfer 50 μL of plasma into a 1.5 mL low-bind Eppendorf tube.

  • Immediately add 5 μL of the 10% ascorbic acid solution and vortex for 5 seconds.

  • Add 10 μL of the IS Working Solution (50 ng/mL).

  • Add 150 μL of cold Extraction Solvent (Acetonitrile + 0.1% FA) to precipitate proteins.

  • Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 μL of the clear supernatant to an autosampler vial containing 100 μL of LC-MS grade water. Vortex to mix.

LC-MS/MS Conditions
  • System: Agilent 1290 Infinity II LC coupled to a Triple Quadrupole MS (or equivalent) (3)[3].

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 50 mm, 1.8 μm). The T3 stationary phase provides enhanced retention for polar carboxamide derivatives.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 μL.

  • Column Temperature: 40°C.

Quantitative Data & System Parameters

Table 1: Mass Spectrometry (MRM) Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Polarity
1,2-Dihydropyridine-3-carboxamide 125.1 80.1 50 15 ESI+
1,2-Dihydropyridine-3-carboxamide 125.1 53.0 50 25 ESI+

| IS (d4-analog) | 129.1 | 84.1 | 50 | 15 | ESI+ |

Table 2: Liquid Chromatography Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve
0.00 95.0 5.0 Initial
0.50 95.0 5.0 6 (Linear)
2.50 10.0 90.0 6 (Linear)
3.50 10.0 90.0 6 (Linear)
3.60 95.0 5.0 6 (Linear)

| 5.00 | 95.0 | 5.0 | Stop |

Table 3: Self-Validating System Suitability Criteria

Parameter Acceptance Criteria Mechanistic Purpose
Matrix Effect (ME) 85% - 115% (CV < 15%) Ensures plasma phospholipids are not causing ion suppression/enhancement.
Extraction Recovery (RE) > 75% (CV < 15%) Validates that the acidic PPT efficiently releases the drug from plasma proteins.
Carryover < 20% of LLOQ Confirms the absence of column memory effects from previous high-concentration injections.

| IS Response Variation | ± 20% across all samples | Acts as an internal diagnostic for injection volume consistency and MS stability. |

Data Processing and Trustworthiness Validation

Quantification is performed using the peak area ratio of the analyte to the internal standard. A calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL should be constructed using a 1/x² weighting factor. The self-validating nature of this protocol mandates that Quality Control (QC) samples at Low, Mid, and High concentrations be interspersed every 15 unknown samples. If the IS response in any unknown sample deviates by more than 20% from the mean IS response of the calibration standards, the sample must be flagged for re-extraction, ensuring absolute data integrity.

References

  • Source: PubChem (nih.gov)
  • Title: Discovery of N-(4-(pyridin-4-yloxy)phenyl)
  • Title: 2-imino-1,2-dihydropyridine-3-carboxamide (TAK-259)
  • Source: PMC (nih.gov)

Sources

Application

Application Note: Solubilization and Assay Preparation of 1,2-Dihydropyridine-3-carboxamide

Target Audience: Researchers, assay development scientists, and medicinal chemists. Objective: To provide a field-validated, self-verifying protocol for dissolving 1,2-Dihydropyridine-3-carboxamide in Dimethyl Sulfoxide...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists. Objective: To provide a field-validated, self-verifying protocol for dissolving 1,2-Dihydropyridine-3-carboxamide in Dimethyl Sulfoxide (DMSO) while preventing precipitation during downstream aqueous biological assays.

Mechanistic Rationale & Field Context

1,2-Dihydropyridine-3-carboxamide is a privileged pharmacophore and a critical structural motif frequently utilized in the development of Type II kinase inhibitors targeting c-Met, AXL, and RIPK3[1][2]. Despite its high biological utility, handling this compound presents specific physicochemical challenges.

The planar dihydropyridine ring and the carboxamide moiety promote the formation of highly stable, centrosymmetric lactam-lactam dimers via intermolecular N—H⋯O=C hydrogen bonding in the solid state[3]. To disrupt this crystalline lattice and achieve complete solvation for fragment-based screening or in vitro assays, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice[4]. DMSO’s highly polar sulfinyl group acts as a potent hydrogen-bond acceptor, effectively outcompeting the compound's internal hydrogen bond network to achieve stable solvation[5].

Physicochemical Profile

Before initiating the protocol, verify the specifications of your compound lot against the standard physicochemical properties outlined in Table 1.

Table 1: Quantitative Properties of 1,2-Dihydropyridine-3-carboxamide

PropertyValue / Specification
CAS Number 18940-07-3[6]
Molecular Formula C₆H₈N₂O[7]
Molecular Weight 124.14 g/mol [6]
Target Stock Concentration 10 mM to 50 mM (in 100% DMSO)[4][5]
Max Final Assay DMSO % ≤ 0.5% v/v (to prevent cellular toxicity)[8]
Standard Operating Procedure: Master Stock Preparation

Causality Check: Water contamination in DMSO rapidly degrades its solvating power for hydrophobic fragments, leading to premature precipitation. Therefore, strictly anhydrous, cell-culture grade DMSO must be used. Furthermore, mechanical disruption (vortexing) and thermal kinetic energy (sonication) are required to overcome the activation energy of dissolution and break the strong lactam-amide intermolecular networks[3][5].

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized 1,2-Dihydropyridine-3-carboxamide powder to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Weighing: Weigh the desired mass of the compound using a microbalance and transfer it into a sterile, solvent-resistant microcentrifuge tube (e.g., polypropylene).

  • Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO (≥99.9% purity) to achieve a 10 mM or 50 mM master stock solution.

    • Formula: Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight ( g/mol )]

  • Mechanical Disruption: Vortex the tube gently for 30–60 seconds. If the compound does not dissolve completely, place the tube in a sonicating water bath at room temperature for 5–10 minutes[5].

  • Validation: Perform a visual inspection against a dark background. The solution must be completely clear with no visible particulates.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10–50 µL) and store them at -20°C or -80°C. Crucial: Avoid repeated freeze-thaw cycles, which cause localized concentration gradients and irreversible precipitation[8].

Workflow Visualization

G Solid 1,2-Dihydropyridine-3-carboxamide (Dry Powder) DMSO Anhydrous DMSO (Add to target 10-50 mM) Solid->DMSO Weigh & Transfer Vortex Vortex & Sonicate (Disrupt intermolecular H-bonds) DMSO->Vortex Mix Stock Master Stock Solution (100% DMSO) Vortex->Stock Visual Inspection (Clear Solution) Aliquot Aliquot & Store (-20°C to -80°C) Stock->Aliquot Prevent Freeze-Thaw Dilution Stepwise Aqueous Dilution (Final DMSO ≤ 0.5%) Stock->Dilution Fresh Use Assay Biological Assay (Kinase / Cell-based) Dilution->Assay Avoid Precipitation

Workflow for the solubilization and dilution of 1,2-Dihydropyridine-3-carboxamide.

Stepwise Aqueous Dilution (Preventing the "DMSO Crash")

Causality Check: Direct injection of a high-concentration DMSO stock into an aqueous buffer (e.g., PBS or cell media) causes a rapid shift in the dielectric constant. This leads to local supersaturation and the formation of micro-precipitates—a phenomenon known as the "DMSO crash". This results in artificially low compound exposure and false negatives in biological assays. To prevent this, intermediate dilutions must be performed, ensuring the final DMSO concentration remains ≤0.5% to avoid cellular toxicity[8].

Step-by-Step Methodology:

  • Thawing: Thaw a single-use aliquot of the master stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (100x): Prepare an intermediate dilution by pipetting the stock into an intermediate buffer (e.g., assay buffer containing a mild surfactant like 0.01% Tween-20, or simply 10% DMSO in buffer). Add the stock solution dropwise while vortexing the receiving buffer to ensure rapid dispersion.

  • Final Assay Dilution: Dilute the intermediate solution into the final cell culture media or kinase assay buffer. Ensure the final concentration of DMSO does not exceed 0.5% v/v[8].

  • Vehicle Control: Always prepare a vehicle control containing the exact same final concentration of DMSO (without the compound) to establish baseline assay metrics[5].

Quality Control & Troubleshooting

To maintain a self-validating system, refer to the troubleshooting matrix below if inconsistencies arise during assay preparation.

Table 2: Troubleshooting Matrix

Observed IssueMechanistic CauseCorrective Action
Powder fails to dissolve in 100% DMSO Strong lactam-lactam dimer formation or moisture in DMSO.Sonicate for 10 mins at 37°C. Verify DMSO is anhydrous. Do not exceed 50 mM stock concentration.
Cloudiness upon addition to aqueous buffer "DMSO Crash" due to local supersaturation and solvent shock.Add compound dropwise while vortexing. Use a stepwise dilution cascade. Consider adding a co-solvent (e.g., PEG400)[8].
Inconsistent assay replicates Compound degradation from repeated freeze-thaw cycles[8].Discard compromised stock. Prepare fresh master stock and strictly adhere to single-use aliquoting.
High background toxicity in cells Final DMSO concentration exceeds cellular tolerance[5].Recalculate dilution cascade to ensure final DMSO concentration is ≤0.5% v/v[8].

Sources

Method

Mastering the Solid State: Advanced Crystallization Protocols for High-Purity 1,2-Dihydropyridine-3-carboxamide

Introduction: In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For emerging therapeutic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For emerging therapeutic agents like 1,2-Dihydropyridine-3-carboxamide, a molecule of significant interest, achieving crystalline purity in excess of 99.9% is a critical determinant of its clinical viability. This application note provides an in-depth guide to the crystallization of 1,2-Dihydropyridine-3-carboxamide, moving beyond rote procedures to elucidate the scientific principles that govern the formation of a highly ordered, pure crystalline solid. We will explore various techniques, from cooling and anti-solvent crystallization to vapor diffusion, offering detailed protocols and troubleshooting guidance for researchers, scientists, and drug development professionals.

The Imperative of Purity: Understanding the Impact of Impurities

The presence of even minute quantities of impurities can profoundly impact the properties of an API. Structurally related impurities can be incorporated into the crystal lattice, leading to defects that alter the drug's dissolution profile, bioavailability, and stability.[1][2][3][4][5] Therefore, a robust crystallization process is the final and most critical purification step, designed to selectively isolate the target molecule from a complex reaction mixture.

Common impurities in the synthesis of related pyridine and dihydropyridine derivatives, often arising from the Hantzsch synthesis or similar multicomponent reactions, can include unreacted starting materials, side-products from competing reactions, and isomers.[6][7][8][9] For 1,2-Dihydropyridine-3-carboxamide, potential impurities could include the corresponding pyridine, over-oxidized or reduced forms of the dihydropyridine ring, and incompletely reacted precursors. A successful crystallization strategy must effectively exclude these contaminants.

The Science of Crystallization: A Primer

Crystallization is a thermodynamic process driven by supersaturation, the state where the concentration of a solute in a solution exceeds its equilibrium solubility.[10] The journey from a disordered solution to a highly ordered crystal lattice involves two key stages:

  • Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei). This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: The subsequent, orderly addition of solute molecules onto the surface of the existing nuclei or seed crystals.

The rate of cooling, the choice of solvent, the degree of supersaturation, and the presence of impurities all influence these two stages, ultimately determining the size, shape, and purity of the final crystals.[10]

Strategic Solvent Selection: The Key to Success

The choice of solvent is the most critical parameter in developing a successful crystallization protocol. An ideal solvent system will exhibit the following characteristics:

  • High solubility of 1,2-Dihydropyridine-3-carboxamide at elevated temperatures.

  • Low solubility at lower temperatures (for cooling crystallization).

  • Miscibility with an "anti-solvent" in which the compound is insoluble (for anti-solvent crystallization).

  • Inertness towards the target molecule.

  • A boiling point that allows for easy removal during drying.

  • A favorable safety and environmental profile.

Based on the amide and dihydropyridine functionalities, a range of solvents with varying polarities should be screened.

Solvent CategoryExamplesRationale for 1,2-Dihydropyridine-3-carboxamide
Protic Solvents Ethanol, Isopropanol, WaterThe amide group can form hydrogen bonds, suggesting good solubility in protic solvents. Water can also act as an anti-solvent.[11]
Aprotic Polar Solvents Acetone, Acetonitrile, Ethyl AcetateThese solvents offer a balance of polarity to dissolve the molecule without excessive solvation that might hinder crystallization.
Apolar Solvents Heptane, Hexane, ToluenePrimarily used as anti-solvents to induce precipitation from a more polar solution.

A Note on Solvent Mixtures: Often, a single solvent does not provide the ideal solubility profile. In such cases, a binary solvent system, consisting of a "good" solvent and a "poor" solvent (or anti-solvent), can be employed to fine-tune the supersaturation.[12]

Experimental Protocols

The following protocols are designed as a starting point for the crystallization of 1,2-Dihydropyridine-3-carboxamide. It is essential to perform small-scale trials to optimize the conditions for your specific material.

Protocol 1: Cooling Crystallization

This is the most common and often the simplest method for compounds that have a steep solubility curve with temperature.

Methodology:

  • Dissolution: In an appropriately sized flask equipped with a magnetic stirrer and a reflux condenser, add the crude 1,2-Dihydropyridine-3-carboxamide.

  • Solvent Addition: Add a suitable solvent (e.g., isopropanol or ethanol) in small portions while heating the mixture to a gentle reflux. Continue adding the solvent until the solid is completely dissolved.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing particulate matter that could act as unwanted nucleation sites.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Covering the flask with an insulating material can promote the formation of larger, more perfect crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator for at least one hour to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum at a temperature well below the solvent's boiling point.

Protocol 2: Anti-Solvent Crystallization

This technique is particularly useful for compounds that are highly soluble in a solvent at room temperature or are thermally sensitive.

Methodology:

  • Dissolution: Dissolve the crude 1,2-Dihydropyridine-3-carboxamide in a minimum amount of a "good" solvent (e.g., acetone or ethanol) at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" or anti-solvent (e.g., water, heptane, or hexane) dropwise to the stirred solution until a slight turbidity (cloudiness) persists. This indicates the point of saturation.

  • Clarification: Add a few drops of the "good" solvent to redissolve the initial precipitate and obtain a clear solution.

  • Crystallization: Cover the container and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly becomes less favorable for solubility.

  • Cooling (Optional): To improve the yield, the vessel can be cooled in an ice bath after initial crystal formation.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol, using the cold solvent mixture for washing.

Protocol 3: Vapor Diffusion

This method is ideal for obtaining high-quality single crystals for X-ray diffraction analysis and can also be used for small-scale purification.

Methodology:

  • Preparation of the Inner Vial: Dissolve a small amount of the purified 1,2-Dihydropyridine-3-carboxamide in a small volume of a relatively non-volatile "good" solvent (e.g., ethanol) in a small, open vial.

  • Preparation of the Outer Chamber: Place the inner vial inside a larger, sealable container (e.g., a beaker or a jar). Add a larger volume of a more volatile anti-solvent (e.g., diethyl ether or hexane) to the outer chamber, ensuring the level of the anti-solvent is below the top of the inner vial.

  • Sealing and Diffusion: Seal the outer container tightly. The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.

  • Crystal Growth: As the concentration of the anti-solvent in the inner vial increases, the solubility of the 1,2-Dihydropyridine-3-carboxamide will decrease, leading to the slow growth of high-quality crystals over several days.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Visualization of the Crystallization Workflow

Crystallization_Workflow Crude_Product Crude 1,2-Dihydropyridine-3-carboxamide Solvent_Screening Solvent System Screening Crude_Product->Solvent_Screening Dissolution Dissolution in Optimal Solvent Solvent_Screening->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Crystallization_Method Crystallization Method Selection Hot_Filtration->Crystallization_Method Cooling Cooling Crystallization Crystallization_Method->Cooling  Temp. Dependent Solubility Anti_Solvent Anti-Solvent Crystallization Crystallization_Method->Anti_Solvent  High RT Solubility Vapor_Diffusion Vapor Diffusion Crystallization_Method->Vapor_Diffusion  Single Crystal Growth Isolation Crystal Isolation (Filtration) Cooling->Isolation Anti_Solvent->Isolation Vapor_Diffusion->Isolation Washing Washing with Cold Solvent Isolation->Washing Drying Drying under Vacuum Washing->Drying Purity_Analysis Purity and Characterization Analysis Drying->Purity_Analysis High_Purity_Product High-Purity Crystalline Product Purity_Analysis->High_Purity_Product

Caption: General workflow for the crystallization of 1,2-Dihydropyridine-3-carboxamide.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent used.- Solution is not sufficiently supersaturated.- Cooling too rapidly.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.- Allow for slower cooling.
Oiling Out - Solution is too concentrated.- Cooling too rapidly.- Impurities are present.- Add more of the "good" solvent and reheat to dissolve the oil, then cool more slowly.- Try a different solvent system.- Further purify the crude material before crystallization.
Poor Crystal Quality - Rapid crystal growth due to high supersaturation.- Decrease the rate of cooling or the rate of anti-solvent addition.- Use a more dilute solution.
Low Yield - Incomplete crystallization.- Crystals are too soluble in the cold solvent.- Ensure the solution is cooled for a sufficient amount of time at a low temperature.- Use a minimal amount of cold solvent for washing.

Purity Assessment: A Multi-faceted Approach

Confirming the purity of the final crystalline product is a critical step. A combination of analytical techniques should be employed:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the compound and detecting any soluble impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound. Impurities will typically broaden and depress the melting point.

  • Differential Scanning Calorimetry (DSC): Provides information on melting point, heat of fusion, and can detect the presence of different polymorphs.

  • X-ray Powder Diffraction (XRPD): Confirms the crystalline nature of the solid and can be used to identify the specific polymorphic form.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can detect impurities with different chemical shifts.

Visualization of Troubleshooting Logic

Troubleshooting_Logic cluster_No_Crystals Troubleshooting: No Crystals cluster_Oiling_Out Troubleshooting: Oiling Out cluster_Poor_Quality Troubleshooting: Poor Quality Start Crystallization Attempt Outcome Observe Outcome Start->Outcome No_Crystals No Crystals Form Outcome->No_Crystals No solid Oiling_Out Oiling Out Occurs Outcome->Oiling_Out Liquid phase separation Poor_Quality Poor Crystal Quality Outcome->Poor_Quality Small/impure crystals Success High-Quality Crystals Outcome->Success Good crystals Concentrate Concentrate Solution No_Crystals->Concentrate Dilute Dilute and Reheat Oiling_Out->Dilute Slower_Growth Decrease Supersaturation Poor_Quality->Slower_Growth Scratch Scratch Flask Concentrate->Scratch Seed Add Seed Crystal Scratch->Seed Slower_Cooling Cool More Slowly Dilute->Slower_Cooling Change_Solvent Change Solvent System Slower_Cooling->Change_Solvent Recrystallize Recrystallize Slower_Growth->Recrystallize

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalytic Workflows with 1,2-Dihydropyridine-3-carboxamide

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the critical bottlenecks researchers face when working with 1,2-Dihydropyridine-3-carboxamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the critical bottlenecks researchers face when working with 1,2-Dihydropyridine-3-carboxamide (1,2-DHP-3-CA) scaffolds. Whether you are synthesizing these complex heterocycles via multicomponent reactions or deploying them as specialized hydride donors (synthetic NADH models) in asymmetric transfer hydrogenation, success hinges on the strict control of thermodynamics, solvent polarity, and catalyst kinetics.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions and self-validating protocols.

Module A: Synthesis & Structural Optimization

Scientific Context: The one-pot multicomponent condensation of cyanoacetamides and enaminones to form 1,2-DHP-3-carboxamides is highly sensitive to the catalytic environment. While L-proline acts as an excellent bifunctional organocatalyst, researchers frequently encounter stalled reactions or poor regioselectivity.

Q1: Why is my L-proline catalyzed synthesis yielding a mixture of 1,2-DHP and 1,4-DHP isomers instead of the pure 1,2-DHP-3-carboxamide?

Causality & Insight: The regioselectivity between 1,2-DHP and 1,4-DHP formation is dictated by the transition state of the initial Knoevenagel condensation followed by Michael addition. High temperatures in non-polar solvents often lead to thermodynamic equilibration, favoring the 1,4-isomer. By switching to a sonochemical approach (ultrasonic bath at 38 kHz) in a protic solvent like ethanol, you stabilize the L-proline-enamine intermediate. This lowers the activation energy for the specific cyclization pathway that exclusively yields the 1,2-DHP-3-carboxamide .

Q2: I want to synthesize a library of 1,2-DHP-3-CA derivatives directly from pyridine-3-carboxamides. What is the most regioselective method?

Causality & Insight: Direct reduction of pyridines often yields fully saturated piperidines or an unpredictable mix of dihydropyridines. To achieve strict 1,2-regioselectivity, employ Rhodium-catalyzed hydroboration using pinacolborane. The oxidative addition of the B-H bond to Rh(I), followed by coordination to the pyridine nitrogen, directs the hydride insertion exclusively to the 2-position. This yields an N-boryl-1,2-dihydropyridine intermediate that can be readily functionalized .

Quantitative Data: Condition Optimization Matrix

The following table summarizes the profound kinetic advantage of combining sonochemical cavitation with protic solvents during the L-proline catalyzed synthesis of 1,2-DHP-3-CA.

EntrySolventCatalyst (mol%)ConditionsTime (min)Yield (%)
1 EtOH L-Proline (10) Sonication (80 °C, 110W) 20 96
2EtOHL-Proline (10)Thermal Reflux (80 °C)12075
3MeOHL-Proline (10)Sonication (80 °C, 110W)3582
4H₂OL-Proline (10)Sonication (80 °C, 110W)6045
5EtOHNoneSonication (80 °C, 110W)120N.R.

Table 1: Optimization of reaction conditions. Note that Entry 1 provides the optimal localized high-energy microenvironment without bulk thermal degradation.

Module B: Application as a Hydride Transfer Reagent

Scientific Context: 1,2-Dihydropyridines are powerful, sterically demanding hydride donors compared to standard 1,4-Hantzsch esters. They are heavily utilized in the asymmetric organocatalytic transfer hydrogenation of cyclic enones .

Q3: My 1,2-DHP-3-carboxamide is degrading before hydride transfer occurs. How do I stabilize the reagent?

Causality & Insight: 1,2-DHPs are highly prone to oxidative aromatization or dimerization if exposed to trace metals, oxygen, or acidic impurities. While the carboxamide group at the 3-position provides vital electronic stabilization, you must ensure the reaction is rigorously degassed. Furthermore, utilizing derivatives with bulky substituents (e.g., N-aryl or mesityl groups) prevents intermolecular association, effectively shutting down non-productive decomposition pathways .

Q4: The enantiomeric excess (ee) of my reduced enone is lower than 50%. How does the 1,2-DHP-3-CA structure affect stereocontrol?

Causality & Insight: In iminium-catalyzed transfer hydrogenation, the chiral amine catalyst forms an iminium ion with the enone. If your 1,2-DHP-3-CA is too sterically unhindered, background (uncatalyzed) reduction competes with the chiral pathway. Ensure your 1,2-DHP has sufficient N-substitution to slow down the background reaction, forcing the hydride transfer to occur exclusively within the shielded chiral pocket of the iminium complex.

Module C: Self-Validating Experimental Protocol

Workflow: Asymmetric Transfer Hydrogenation of α,β-Unsaturated Ketones using 1,2-DHP-3-CA

This protocol incorporates thermodynamic checkpoints and visual indicators to confirm intermediate formation, preventing the progression of failed reactions.

Step 1: Catalyst-Substrate Activation (Iminium Formation)

  • Action: Combine the α,β-unsaturated ketone (1.0 eq) and chiral secondary amine catalyst (20 mol%) in anhydrous CH₂Cl₂ at -30 °C. Stir for 15 minutes.

  • Mechanistic Rationale: The low temperature suppresses background uncatalyzed reduction. CH₂Cl₂ provides the optimal dielectric constant to stabilize the charged iminium intermediate without strongly solvating the hydride donor (which would increase the activation barrier).

  • Validation Check: The solution will shift from colorless to a distinct pale yellow, indicating successful iminium ion formation. If the solution remains colorless, verify the absence of residual moisture, which hydrolyzes the iminium back to the ketone.

Step 2: Hydride Transfer via 1,2-DHP-3-CA

  • Action: Add 1,2-DHP-3-CA (1.2 eq) dropwise as a pre-cooled solution in CH₂Cl₂. Maintain at -30 °C for 24 hours under strictly anaerobic conditions (Argon).

  • Mechanistic Rationale: 1,2-DHPs are potent hydride donors. Slow addition prevents localized concentration spikes that could lead to non-selective reduction or bimolecular degradation. The argon atmosphere prevents O₂-mediated aromatization of the dihydropyridine ring.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The highly fluorescent 1,2-DHP spot under 365 nm UV will gradually disappear, replaced by the non-fluorescent pyridinium salt byproduct at the baseline.

Step 3: Quenching and Pyridinium Separation

  • Action: Quench the reaction with cold aqueous NaHCO₃. Extract with diethyl ether.

  • Mechanistic Rationale: The mild base neutralizes the catalyst, halting the reaction. Diethyl ether selectively extracts the reduced chiral product while leaving the highly polar pyridinium salt and the amine catalyst in the aqueous phase.

Module D: Diagnostic Workflows

G Start Analyze Reaction Mixture (TLC / LC-MS) CheckIsomers Are 1,4-DHP isomers present? Start->CheckIsomers LowYield Is the overall yield < 50%? CheckIsomers->LowYield No ActionIsomers Switch to Sonochemical Conditions (38 kHz) & EtOH CheckIsomers->ActionIsomers Yes ActionYield Increase L-Proline to 10 mol% Verify Reagent Purity LowYield->ActionYield Yes Success Pure 1,2-DHP-3-CA Isolated LowYield->Success No ActionIsomers->Start ActionYield->Start

Diagnostic workflow for optimizing 1,2-DHP-3-CA multicomponent synthesis.

Mechanism DHP 1,2-DHP-3-CA (Hydride Donor) Complex Pre-Transition State Assembly DHP->Complex Degradation Oxidative Aromatization DHP->Degradation Trace O2 / Metals Iminium Chiral Iminium Ion (Activated Substrate) Iminium->Complex Transfer Stereoselective Hydride Transfer Complex->Transfer Shielded Face Product Chiral Product + Pyridinium Salt Transfer->Product

Mechanistic pathway of hydride transfer versus oxidative degradation.

References

  • Title: L-proline catalyzed one-pot synthesis of polysubstituted pyridine system incorporating benzothiazole moiety via sustainable sonochemical approach Source: RSC Advances URL: [Link]

  • Title: Asymmetric Organocatalytic Transfer Hydrogenation of Cyclic Enones Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Metallated dihydropyridinates: prospects in hydride transfer and (electro)catalysis Source: Chemical Science URL: [Link]

  • Title: Regioselective Synthesis of 1,2-Dihydropyridines by Rhodium-Catalyzed Hydroboration of Pyridines Source: Journal of the American Chemical Society URL: [Link]

Optimization

Technical Support Center: Overcoming Poor Solubility of 1,2-Dihydropyridine-3-carboxamide in Non-Polar Solvents

Here is the technical support center that you requested. Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 1,2-Dihydropyridine-3-carboxamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center that you requested.

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1,2-Dihydropyridine-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound, particularly in non-polar solvent systems. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental principles governing the solubility of 1,2-Dihydropyridine-3-carboxamide.

Q1: Why is my 1,2-Dihydropyridine-3-carboxamide compound crashing out of non-polar solvents like hexane, toluene, or chloroform?

A1: The root cause lies in the fundamental principle of "like dissolves like".[1] 1,2-Dihydropyridine-3-carboxamide is a polar molecule. Its structure contains multiple hydrogen bond donors (the N-H groups of the amide and the dihydropyridine ring) and hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atoms).[2] These functional groups readily interact with polar solvents (like water, ethanol, or DMSO) through strong dipole-dipole interactions and hydrogen bonding.

Non-polar solvents, such as hexane or toluene, lack these polar functional groups.[3][4] Their intermolecular forces are dominated by weak van der Waals forces. When you introduce a polar molecule like 1,2-Dihydropyridine-3-carboxamide into a non-polar solvent, the strong self-association between the compound's molecules (via hydrogen bonding) is far more energetically favorable than interacting with the non-polar solvent. Consequently, the compound aggregates and precipitates rather than dissolving.

Q2: What specific structural features of 1,2-Dihydropyridine-3-carboxamide are responsible for its poor non-polar solubility?

A2: The key features are the amide group (-CONH₂) and the dihydropyridine ring . The amide group is particularly influential due to its ability to form strong, directional hydrogen bonds, leading to the formation of stable crystal lattices. Crystal lattice energy is a significant barrier that must be overcome for dissolution to occur. In the solid state, molecules of your compound may form highly stable dimers or catemers through mutual hydrogen bonds, which are difficult for non-polar solvents to break apart.[5] The computed XLogP3 value, a measure of lipophilicity, is -0.3, indicating the compound is inherently more hydrophilic than lipophilic.[2]

Q3: I've heard about thermodynamic vs. kinetic solubility. How does that apply to my situation?

A3: This is a crucial concept.

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a specific temperature and pressure when the system has reached equilibrium. This is a fixed physical property.

  • Kinetic Solubility is often measured in high-throughput screening. It reflects the concentration of a compound that dissolves when a stock solution (usually in a solvent like DMSO) is rapidly diluted into the solvent of interest. It can often be higher than the thermodynamic solubility because the compound may form a temporary, supersaturated solution before it has time to precipitate.[6]

For your work, if you are seeing precipitation over time, you are likely exceeding the thermodynamic solubility. Strategies to address this can either increase the true thermodynamic solubility (e.g., co-solvency, prodrugs) or kinetically stabilize a higher concentration (e.g., using polymers in solid dispersions).

Section 2: Troubleshooting Guide - Practical Solutions & Protocols

This section provides actionable strategies to overcome solubility issues. Each solution includes an explanation of the mechanism and a detailed protocol.

Issue 1: My compound precipitates during my reaction or analysis in a non-polar medium.
Solution A: The Co-Solvency Approach

Causality & Expertise: Co-solvency is often the simplest and most effective first step. This technique involves adding a small amount of a "bridge" solvent, or co-solvent, that is miscible with both your non-polar bulk solvent and your polar compound.[7][8] The co-solvent works by reducing the overall polarity difference between the solute and the solvent system.[8][9] It disrupts the hydrogen bonding network of the bulk solvent (if any) and creates a microenvironment more favorable for the polar solute, effectively "escorting" it into the solution.

Recommended Co-solvents for Non-Polar Systems:

  • Tetrahydrofuran (THF)

  • 1,4-Dioxane

  • tert-Butanol

  • Dichloromethane (DCM)

Workflow: Implementing Co-Solvency

Co_Solvency_Workflow cluster_prep Preparation cluster_execution Execution cluster_optimization Optimization A Select Co-solvent (e.g., THF, Dioxane) B Prepare Stock Solution (Compound in Co-solvent) A->B C Add Stock Solution Dropwise to Non-Polar Solvent B->C D Observe for Clarity (Visual Inspection) C->D E Precipitation Occurs? (Yes/No) D->E F Increase Co-solvent % E->F Yes G Proceed with Experiment E->G No F->C Re-attempt

Caption: Workflow for the co-solvency method.

Experimental Protocol: Co-Solvency for a 100 mL Toluene Solution

  • Select a Co-solvent: Choose a co-solvent that is known to dissolve 1,2-Dihydropyridine-3-carboxamide and is miscible with your non-polar solvent (e.g., THF for a toluene system).

  • Determine Target Concentration: Decide on the final concentration of your compound in the non-polar solvent (e.g., 0.5 mg/mL).

  • Prepare a Concentrated Stock: Dissolve the required mass of the compound (e.g., 50 mg) in a minimal volume of the co-solvent (e.g., 2-5 mL of THF). Ensure it fully dissolves. This is your stock solution.

  • Titrate into Non-Polar Solvent: While vigorously stirring the bulk non-polar solvent (e.g., ~95 mL of toluene), add the stock solution dropwise.

  • Observe and Adjust: Monitor for any signs of cloudiness or precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent. Start with 2-5% (v/v) and increase incrementally.

  • Validation: Once a clear solution is obtained, allow it to stand for at least one hour to ensure it is stable and not a transient supersaturated state.

Solution B: Surfactant-Mediated Solubilization

Causality & Expertise: Surfactants are amphiphilic molecules with a polar "head" and a non-polar "tail".[8][10] In a non-polar solvent, they can form structures called "reverse micelles," where the polar heads create a hydrophilic core, and the non-polar tails extend into the non-polar solvent. Your polar compound can be sequestered within this polar core, effectively dissolving the entire micellar structure in the bulk solvent.[1][11] This is an excellent method for creating stable micro-dispersions.

Recommended Surfactants (Low HLB - Hydrophilic-Lipophilic Balance):

  • Sorbitan esters (e.g., Span® series)

  • Lecithin

  • Dioctyl sodium sulfosuccinate (AOT)

Experimental Protocol: Solubilization using Reverse Micelles

  • Select Surfactant: Choose a surfactant with a low HLB value (<10), indicating its preference for non-polar environments (e.g., Span 80).

  • Prepare Surfactant Solution: Dissolve the surfactant in the non-polar solvent at a concentration above its critical micelle concentration (CMC). For many non-ionic surfactants, a starting concentration of 0.5-2% (w/v) is effective.

  • Introduce the Compound: Add the solid 1,2-Dihydropyridine-3-carboxamide directly to the surfactant-solvent mixture.

  • Apply Energy: Use sonication or vigorous stirring to facilitate the encapsulation of the compound within the reverse micelles. This may take anywhere from 15 minutes to several hours.

  • Validation: The resulting solution should appear clear or as a stable, translucent microemulsion. Use dynamic light scattering (DLS) to confirm the presence and size of the micelles if your application requires it.

Issue 2: I need to create a more concentrated or stable solid formulation for later use.
Solution C: Particle Size Reduction (Micronization/Nanonization)

Causality & Expertise: Reducing the particle size of your solid compound dramatically increases its surface area-to-volume ratio.[12][13] While this does not increase the thermodynamic equilibrium solubility, it significantly enhances the rate of dissolution according to the Noyes-Whitney equation.[12] For experiments where rapid dissolution is key, or for improving bioavailability in drug delivery, this is a powerful physical modification technique.[13][14] Techniques range from simple milling to advanced methods like high-pressure homogenization.[15][][17]

Considerations:

  • Micronization (to microns): Achievable with jet milling or ball milling.[] Good for improving dissolution rates.[12]

  • Nanonization (to nanometers): Requires high-pressure homogenization or media milling to create nanosuspensions.[15][17] Can lead to a significant increase in apparent solubility.

This is a highly technical process often performed with specialized equipment. For lab-scale work, consider collaborating with a core facility or CRO specializing in particle size engineering.

Solution D: Solid Dispersions

Causality & Expertise: A solid dispersion is a system where your active compound (the drug) is dispersed within an inert carrier matrix, often a polymer.[18][19][20][21] The goal is to reduce the particle size of the drug down to the molecular level and convert it from a stable crystalline form to a higher-energy amorphous state.[18][22] Amorphous solids lack a crystal lattice, so no energy is needed to break it apart, leading to faster and often higher apparent solubility.[18]

Workflow: Creating a Solid Dispersion

Solid_Dispersion_Workflow A 1. Co-dissolve Compound & Carrier (e.g., PVP) in a common solvent B 2. Solvent Evaporation (e.g., Rotary Evaporator) A->B C 3. Drying (Vacuum oven to remove residual solvent) B->C D 4. Pulverization (Grind the resulting solid film) C->D E 5. Characterization (DSC, XRD to confirm amorphous state) D->E

Caption: Key steps in the solvent evaporation method for solid dispersions.

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Select a Carrier: Choose a water-soluble or solvent-soluble polymer. Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG) are common choices.

  • Select a Solvent: Find a volatile solvent that dissolves both your compound and the carrier (e.g., ethanol or methanol).

  • Prepare the Solution: Dissolve the 1,2-Dihydropyridine-3-carboxamide and the carrier in the chosen solvent. Common drug-to-carrier weight ratios to screen are 1:1, 1:5, and 1:10.

  • Evaporate the Solvent: Use a rotary evaporator to remove the solvent under reduced pressure. This should be done relatively quickly to "trap" the drug in its amorphous state within the polymer matrix.

  • Final Drying: Scrape the resulting solid film and dry it in a vacuum oven overnight to remove any residual solvent.

  • Process and Store: Grind the dried solid dispersion into a fine powder. Store in a desiccator, as the amorphous form can be hygroscopic.

  • Validation: When this powder is added to a non-polar solvent (with appropriate co-solvents or surfactants if needed), it should dissolve much more rapidly than the crystalline form. Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) can be used to confirm the amorphous nature of the drug in the dispersion.

Issue 3: I have the flexibility to chemically modify the compound for better properties.
Solution E: The Prodrug Strategy

Causality & Expertise: If modifying the parent molecule is an option, a prodrug approach is a sophisticated strategy.[23] A prodrug is a bioreversible derivative of a drug that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[24][25] To improve solubility in non-polar media, you would attach a lipophilic promoiety to one of the polar functional groups (like the amide or ring nitrogen). This increases the overall lipophilicity of the molecule, making it more compatible with non-polar environments.

Design Considerations:

  • Attachment Point: Identify a functional group on the parent molecule that is not essential for its activity and can be used to attach a promoiety.

  • Promoiety Selection: Choose a non-polar, lipophilic group (e.g., a long alkyl chain, a benzyl group).

  • Linker Chemistry: The linker connecting the drug and the promoiety must be stable in your formulation but cleavable under the desired physiological conditions (e.g., an ester linkage that can be cleaved by esterases).[24][26]

This is a medicinal chemistry approach that requires significant synthetic and analytical investment but offers the highest degree of control over the compound's physical properties.[26][27]

Section 3: Method Selection Guide

Choosing the right strategy depends on your experimental constraints and goals. Use the following table and flowchart to guide your decision.

Comparison of Solubility Enhancement Techniques
TechniqueMechanismProsConsBest For
Co-Solvency Reduces solvent polarity mismatch.[8]Simple, fast, easily screened.May alter reaction kinetics; requires solvent miscibility.Lab-scale reactions, analytical sample preparation.
Surfactants Encapsulates polar solute in reverse micelles.[1][28]Can solubilize highly polar compounds; creates stable systems.Can interfere with some assays; may be difficult to remove.Formulations, assays requiring stable dispersions.
Particle Size Reduction Increases surface area, enhancing dissolution rate.[12][13]Pure compound, no excipients needed; improves bioavailability.[14]Requires specialized equipment; does not change equilibrium solubility.Improving dissolution speed, pre-formulation for in vivo studies.
Solid Dispersions Converts crystalline drug to a high-energy amorphous state.[18][19]Significantly increases apparent solubility and dissolution rate.Can be physically unstable (recrystallization); requires a carrier.Oral dosage form development, achieving high drug loads.
Prodrug Approach Chemically modifies the molecule to be more lipophilic.[24][25]High degree of control; can solve multiple issues at once (e.g., permeability).Requires extensive synthesis and validation; permanently alters the NCE.Drug discovery and development programs.
Decision-Making Flowchart

Decision_Tree start_node START: Poor solubility in non-polar solvent q1 Is modifying the solvent system acceptable? start_node->q1 q_node q_node a_node a_node q2 Is adding excipients (surfactants/polymers) acceptable? q1->q2 No a1 Use Co-Solvency q1->a1 Yes q3 Can the molecule be chemically modified? q2->q3 No a2 Use Surfactants (Reverse Micelles) q2->a2 Yes, for liquids a3 Create Solid Dispersion q2->a3 Yes, for solids a4 Use Particle Size Reduction q3->a4 No, physical modification only a5 Design a Prodrug q3->a5 Yes a6 Re-evaluate solvent choice or project goals a4->a6 If rate is not the main issue

Caption: Decision flowchart for selecting a solubility enhancement strategy.

References

  • Current time information in Norfolk, GB. (n.d.). Google.
  • Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Pawar, J., & Fule, R. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
  • Paudwal, S., et al. (2021).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-112.
  • Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences.
  • Amorphous solid dispersion. (2025, May 13). Seppic.
  • Shinde, S., & Shinde, A. (2024, August 15). Solubility Enhancement by Solid Dispersion Method: An Overview. Asian Journal of Pharmaceutical Research and Development.
  • A, A. S. (2013, September 14). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Inventi Journals.
  • Particle Size Reduction for Investigational New Drugs. (2026, April 2). Pharmaceutical Technology.
  • Impact of API Particle Size. (2025, September 12). BOC Sciences.
  • 1,2-Dihydropyridine-3-carboxamide. (n.d.). PubChem. Retrieved April 3, 2026, from [Link]

  • Keck, C. M., & Müller, R. H. (2013). Combinative Particle Size Reduction Technologies for the Production of Drug Nanocrystals. Molecules, 18(5), 5486-5509.
  • Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies. (2025, September 5). WuXi AppTec DMPK.
  • Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Consider
  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. (2025, July 8). PMC.
  • ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. (2013, November 13).
  • White, K. L., & Tunoori, A. R. (2025, June 17).
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PMC.
  • How does surfactant affect solubility of relatively non polar substance? (2021, October 5). Quora.
  • Prodrug Strategies for Enhanced Solubility. (n.d.). Scribd.
  • Enhancement of Solubility: A Pharmaceutical Overview. (n.d.). Scholars Research Library.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 26). Pharma Excipients.
  • Yalkowsky, S. H., & Valvani, S. C. (n.d.). Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents. PubMed.
  • Stella, V. J. (2007, July 30).
  • Singh, P., et al. (n.d.). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025, February 21). MDPI.
  • Improving solubility via structural modification. (n.d.).
  • Gawade, A., et al. (2021, February 15). Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology. Journal of Drug Delivery and Therapeutics.
  • Dobbs, J. M., Wong, J. M., & Johnston, K. P. (n.d.). Nonpolar co-solvents for solubility enhancement in supercritical fluid carbon dioxide.
  • Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process. (n.d.).
  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. (n.d.). PMC - NIH.
  • N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. (n.d.). PMC.
  • (PDF) Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024, January 9).
  • Compositions containing non-polar compounds. (n.d.).
  • What are polar solvents? Which are nonpolar solvents? (n.d.).
  • Organic Solvents: Complete Guide, Industrial Uses & Safety. (2024, April 29).
  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. (2025, January 3). ACS Medicinal Chemistry Letters.
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (2025, October 16).
  • Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. (n.d.). VITO.
  • "physical and chemical properties of 1,4,5,6- tetrahydropyridine-3-carboxamide". (n.d.). Benchchem.
  • Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temper
  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. (2024, April 3). Malaria World.

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Reference Data & Comparative Studies

Validation

Cross-Validation of 1,2-Dihydropyridine-3-Carboxamide Binding Assays: A Comprehensive Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Last Updated: April 3, 2026 Introduction: The Pharmacological Significance of the 1,2-DHP-3-Car...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Last Updated: April 3, 2026

Introduction: The Pharmacological Significance of the 1,2-DHP-3-Carboxamide Scaffold

The 1,2-dihydropyridine-3-carboxamide (1,2-DHP-3-carboxamide) scaffold has emerged as a highly privileged chemotype in modern drug discovery[1]. While classical dihydropyridines are widely recognized as L-type calcium channel blockers, recent structural optimizations have repositioned the 1,2-DHP-3-carboxamide core as a potent hinge-binding and allosteric motif for receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).

Most notably, derivatives such as N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide have been identified as highly selective Type II c-Met inhibitors [2]. Unlike Type I inhibitors that target the active conformation of the kinase, Type II inhibitors bind to the inactive "DFG-out" conformation. This binding modality fundamentally alters the kinetic profile of the compound, often resulting in exceptionally long target residence times ( τ ).

Because equilibrium-based assays cannot resolve temporal binding dynamics, cross-validating primary screening data with orthogonal kinetic assays is mandatory. This guide objectively compares Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) methodologies for evaluating 1,2-DHP-3-carboxamide derivatives targeting the c-Met kinase.

G HGF HGF Ligand cMet c-Met Receptor (Active DFG-in) HGF->cMet Activates Signaling Downstream Signaling (PI3K/AKT, MAPK) cMet->Signaling Phosphorylation cMetInact c-Met Receptor (Inactive DFG-out) cMetInact->cMet Blocks transition cMetInact->Signaling Inhibits DHP 1,2-DHP-3-carboxamide (Type II Inhibitor) DHP->cMetInact Stabilizes Apoptosis Cell Cycle Arrest & Apoptosis Signaling->Apoptosis Pathway Blockade

Mechanism of Action: 1,2-DHP-3-carboxamides stabilize the inactive c-Met conformation.

Assay Modalities: TR-FRET vs. SPR

To establish a self-validating data package, researchers must employ a multi-tiered assay cascade.

TR-FRET (Equilibrium Binding & Cellular Target Engagement)

TR-FRET is a homogeneous, wash-free assay that relies on the energy transfer between a donor fluorophore (e.g., Europium chelate) and an acceptor fluorophore (e.g., a Far-Red dye)[3].

  • The Causality of Choice: For 1,2-DHP-3-carboxamides, TR-FRET is ideal for high-throughput primary screening. Because it is a wash-free system, it prevents the rapid re-equilibration artifacts that plague traditional ELISAs when dealing with compounds that have moderate dissociation rates.

Surface Plasmon Resonance (Real-Time Kinetics)

SPR is an optical biosensor technology that measures changes in the refractive index near a sensor surface as analytes bind to immobilized targets[4].

  • The Causality of Choice: Type II 1,2-DHP-3-carboxamide inhibitors achieve in vivo efficacy largely through prolonged target residence time ( τ=1/koff​ ). TR-FRET only provides an equilibrium dissociation constant ( Kd​ or IC50​ ). SPR is strictly required to decouple the association rate ( kon​ ) from the dissociation rate ( koff​ ).

Performance Comparison
ParameterTR-FRET (e.g., THUNDER™ c-Met Assay)SPR (e.g., Biacore™ 8K)
Primary Output IC50​ , EC50​ , Kd​ (Equilibrium) kon​ , koff​ , KD​ , Residence Time ( τ )
Throughput High (384/1536-well plates)Medium (High-throughput SPR available but slower)
Labeling Requires fluorophore-labeled antibodiesLabel-free (Target immobilized on chip)
Wash Steps None (Homogeneous)Continuous microfluidic flow
Best Used For Primary hit identification, Cellular target engagementHit-to-lead optimization, Kinetic profiling

Self-Validating Experimental Protocols

The following protocols are engineered to ensure scientific integrity and eliminate false positives caused by assay interference (e.g., autofluorescence or non-specific binding).

Protocol A: TR-FRET Cellular Phospho-c-Met Assay

This protocol utilizes a sandwich immunoassay format to quantify the inhibition of c-Met autophosphorylation by 1,2-DHP-3-carboxamide derivatives in living cells[3].

  • Cell Preparation & Treatment:

    • Seed NCI-H1993 cells (c-Met amplified) in a 384-well tissue culture plate at 1×104 cells/well. Incubate overnight.

    • Treat cells with a 10-point dose-response titration of the 1,2-DHP-3-carboxamide compound (ranging from 10 μ M to 0.5 nM) for 2 hours.

    • Self-Validation Step: Include Crizotinib as a positive control and 0.1% DMSO as a vehicle control to establish the assay window ( Z′ -factor).

  • Lysis & Detection:

    • Remove media and add 15 μ L of 1X Lysis Buffer supplemented with phosphatase/protease inhibitors. Incubate for 30 minutes at room temperature on an orbital shaker.

    • Add 5 μ L of the TR-FRET Detection Mix containing Europium-labeled anti-total-c-Met (Donor) and Far-Red-labeled anti-phospho-c-Met (Acceptor).

  • Measurement:

    • Incubate for 4 hours to reach equilibrium.

    • Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Calculate the ratio of 665 nm / 615 nm to normalize for well-to-well variations in cell number or dispensing volumes.

Protocol B: SPR Single-Cycle Kinetics (SCK)

Type II inhibitors often exhibit notoriously slow dissociation phases. Traditional Multi-Cycle Kinetics (MCK) require harsh regeneration buffers that can denature the c-Met kinase. Therefore, Single-Cycle Kinetics (SCK) is the authoritative standard for this chemotype.

  • Surface Preparation:

    • Dock a CM5 sensor chip into the SPR instrument.

    • Activate the surface using standard EDC/NHS chemistry.

    • Immobilize recombinant human c-Met (extracellular & kinase domain) to a density of ~2000 Resonance Units (RU) on Flow Cell 2. Leave Flow Cell 1 blank as a reference.

    • Quench the surface with 1M Ethanolamine.

  • Solvent Correction:

    • Because 1,2-DHP-3-carboxamides are hydrophobic, they require DMSO (typically 1-5%). Run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index shifts.

  • Analyte Injection (Single-Cycle):

    • Inject the 1,2-DHP-3-carboxamide compound in an ascending concentration series (e.g., 3.12, 12.5, 50, 200, 800 nM) without regeneration steps between injections.

    • Use an association time of 180 seconds per injection.

    • Following the final (highest) concentration, monitor the dissociation phase for at least 30 minutes (1800 seconds) to accurately capture the slow koff​ characteristic of Type II binding.

  • Data Fitting:

    • Subtract the reference flow cell (FC2 - FC1) and apply the DMSO solvent correction.

    • Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ ( M−1s−1 ) and koff​ ( s−1 ).

Workflow Start Compound Library: 1,2-DHP-3-carboxamides TRFRET Primary Screening: TR-FRET Assay Start->TRFRET Data1 Equilibrium Affinity (IC50/Kd) TRFRET->Data1 SPR Orthogonal Validation: SPR Kinetics Data2 Binding Kinetics (kon, koff, τ) SPR->Data2 CellAssay Phenotypic Validation: Cellular Phospho-c-Met Data3 Target Engagement (EC50) CellAssay->Data3 Data1->SPR Hit Triage (IC50 < 100 nM) Data2->CellAssay Long Residence Time Selection

Cross-Validation Workflow: Integrating TR-FRET, SPR, and Phenotypic assays.

Experimental Data Synthesis

When cross-validating novel 1,2-DHP-3-carboxamide derivatives against a benchmark like Crizotinib (a Type I/Ib inhibitor), the divergence between equilibrium data and kinetic data becomes apparent.

Representative Data Set for c-Met Inhibition:

CompoundTR-FRET IC50​ (nM)SPR KD​ (nM)SPR kon​ ( 105M−1s−1 )SPR koff​ ( 10−4s−1 )Residence Time ( τ , min)
Crizotinib (Control)11.012.54.556.0~3.0
1,2-DHP-3-Cbx Lead A 8.59.20.80.74~225.0
1,2-DHP-3-Cbx Lead B 45.052.01.26.2~27.0

Interpretation of Causality: While Lead A and Crizotinib show nearly identical potencies in the TR-FRET equilibrium assay (~10 nM), their kinetic profiles are drastically different. The 1,2-DHP-3-carboxamide Lead A has a significantly slower association rate ( kon​ ), which is typical for Type II inhibitors that must wait for the kinase to spontaneously adopt the DFG-out conformation. However, once bound, its dissociation rate ( koff​ ) is exceptionally slow, yielding a residence time of nearly 4 hours compared to Crizotinib's 3 minutes. This prolonged target engagement translates to superior in vivo pharmacodynamics and sustained pathway suppression.

Conclusion

The evaluation of 1,2-Dihydropyridine-3-carboxamide derivatives requires a highly structured, self-validating assay cascade. Relying solely on equilibrium-based methods like TR-FRET risks overlooking the most critical pharmacological asset of this chemotype: its extended target residence time. By coupling the high-throughput, wash-free advantages of TR-FRET with the high-resolution kinetic mapping of Single-Cycle SPR, researchers can confidently advance lead compounds with optimized thermodynamic and kinetic profiles.

References

  • PubChem. "1,2-Dihydropyridine-3-carboxamide | C6H8N2O | CID 5231521." National Center for Biotechnology Information. Available at:[Link][1]

  • Xin, Q., et al. (2025). "Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors." Bioorganic & Medicinal Chemistry, 131:118394. Available at: [Link][2]

  • Bioauxilium. "THUNDER™ Total c-MET TR-FRET Cell Signaling Assay Kit." Technical Data Sheet. Available at:[Link][5]

  • Biaffin GmbH & Co KG. "c-MET / HGFR - SPR Binding Assay." Biaffin Services. Available at:[Link][4]

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Comparative

In Vivo Efficacy Comparison: 1,2-Dihydropyridine-3-carboxamide Derivatives vs. Standard NAD+ Precursors

Executive Summary & Mechanistic Paradigm Shift The therapeutic landscape of NAD+ restoration is undergoing a fundamental shift. For years, standard oxidized precursors—Nicotinamide Riboside (NR), Nicotinamide Mononucleot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Paradigm Shift

The therapeutic landscape of NAD+ restoration is undergoing a fundamental shift. For years, standard oxidized precursors—Nicotinamide Riboside (NR), Nicotinamide Mononucleotide (NMN), and Nicotinamide (NAM)—have dominated preclinical and clinical research. However, their in vivo efficacy is strictly bottlenecked by rate-limiting enzymes and rapid systemic degradation.

Recent advancements have introduced reduced precursors, characterized by the dihydropyridine core. While the 1,4-dihydropyridine isomer is the canonical biological form (e.g., NRH), 1,2-Dihydropyridine-3-carboxamide and its ribosylated derivatives represent a critical class of reduced NAD+ precursors [1]. These reduced molecules bypass traditional salvage pathways entirely, utilizing Adenosine Kinase (ADK) to achieve unprecedented, rapid, and sustained intracellular NAD+ elevations [2].

Causality of Efficacy: Why Standard Precursors Plateau

As an application scientist, it is crucial to understand the causality behind the data. Standard precursors fail to achieve massive NAD+ spikes in vivo due to two primary biological barriers:

  • Enzymatic Bottlenecks (The NAMPT/NRK Limitation): NR and NMN rely on NRK1/2 and NAMPT. NAMPT is strictly feedback-inhibited by NAD+ itself. Conversely, 1,2-Dihydropyridine-3-carboxamide derivatives (like NRH) are phosphorylated by ADK. Because ADK is not subject to NAD+-dependent feedback inhibition, it allows for unconstrained, continuous NAD+ synthesis [3].

  • Extracellular Degradation: Orally or intraperitoneally administered NR is rapidly cleaved into NAM by extracellular purine nucleoside phosphorylases (PNP) before reaching peripheral tissues. The reduced dihydropyridine ring is sterically and electronically resistant to this cleavage, preserving the intact molecule for direct tissue uptake [2].

NAD_Pathways NAM NAM NMN NMN NAM->NMN NAMPT (Rate-Limited) NR NR NR->NMN NRK1/2 NAD NAD+ NMN->NAD NMNAT DHP 1,2-Dihydropyridine-3-carboxamide Derivatives (NRH) NMNH NMNH DHP->NMNH Adenosine Kinase (ADK) NMNH->NMN Oxidation NADH NADH NMNH->NADH NMNAT NADH->NAD Oxidation

Divergent metabolic routing of standard oxidized precursors vs. reduced dihydropyridine precursors.

Quantitative In Vivo Efficacy Comparison

The following table synthesizes quantitative pharmacokinetic data from murine models (C57BL/6J mice) comparing equimolar administration of reduced dihydropyridine precursors against standard oxidized forms [1][3].

Pharmacokinetic ParameterStandard Precursors (NR / NMN)1,2-Dihydropyridine-3-carboxamide Derivatives
Peak NAD+ Fold Change (Liver) 1.5x – 2.0x5.0x – 10.0x
Time to Peak Concentration (Tmax) 2.0 – 4.0 hours< 1.0 hour
Primary Kinase Dependency NRK1 / NRK2Adenosine Kinase (ADK)
Plasma Stability (Resistance to PNP) Low (Rapidly degraded to NAM)High (Circulates intact)
Feedback Inhibition High (via NAMPT/Sirtuins)Low (ADK bypasses NAMPT)

Experimental Protocols: A Self-Validating System

To objectively compare these precursors, researchers must employ a dual-extraction LC-MS/MS methodology.

Expert Insight: Oxidized NAD+ metabolome components (NAD+, NMN, NR) are alkali-labile, whereas reduced dihydropyridine components (NADH, NRH, NMNH) are highly acid-labile [4]. Using a single standard acidic extraction method will destroy the reduced metabolites, invalidating the mass balance and leading to false-negative efficacy data. The following protocol is a self-validating system designed to preserve both states.

Step-by-Step Methodology:
  • Animal Dosing: Administer equimolar doses (e.g., 250 mg/kg) of the target precursors via intraperitoneal (IP) injection or oral gavage to C57BL/6J mice.

  • Tissue Harvest: At 1h, 4h, and 24h post-dose, euthanize animals and immediately snap-freeze tissues (liver, skeletal muscle, brain) in liquid nitrogen. Causality: This halts rapid post-mortem NAD+ degradation by NADases like CD38 and PARPs.

  • Dual-Metabolite Extraction:

    • Acidic Extraction (Preserves Oxidized Forms): Homogenize 20 mg of tissue in 0.6 M perchloric acid (PCA). Centrifuge, collect the supernatant, and neutralize with K2CO3.

    • Alkaline Extraction (Preserves Reduced Forms): Homogenize 20 mg of tissue in 0.1 M NaOH. Incubate at 70°C for 10 minutes to intentionally destroy oxidized forms and release protein-bound reduced pools, then neutralize with HCl.

  • LC-MS/MS Quantification: Spike samples with 13C-labeled internal standards. Resolve metabolites using a porous graphitic carbon (PGC) column coupled to a triple quadrupole mass spectrometer in positive/negative MRM switching mode.

Workflow A 1. Animal Dosing (IP/Oral) B 2. Tissue Harvest & Snap Freezing A->B C1 3a. Acidic Extraction (PCA) -> Oxidized Pool B->C1 C2 3b. Alkaline Extraction (NaOH) -> Reduced Pool B->C2 D 4. LC-MS/MS Quantification C1->D C2->D E 5. Mass Balance Validation D->E

Self-validating dual-extraction workflow preventing degradation of acid/alkali-labile metabolites.

Conclusion

The transition from standard oxidized precursors to reduced 1,2-Dihydropyridine-3-carboxamide derivatives represents a significant leap in pharmacokinetic efficiency. By leveraging the ADK pathway and resisting extracellular degradation, these reduced molecules overcome the stoichiometric and enzymatic limitations of NR and NMN, offering a highly potent, next-generation tool for metabolic research and drug development.

References

  • Yang, Y., et al. "Dihydronicotinamide riboside is a potent NAD+ concentration enhancer in vitro and in vivo." Journal of Biological Chemistry, 2019.[Link]

  • Giroud-Gerbetant, J., et al. "A reduced form of nicotinamide riboside defines a new path for NAD+ biosynthesis and acts as an orally bioavailable NAD+ precursor." Molecular Metabolism, 2019.[Link]

  • Zhang, N., et al. "NRH, a potent NAD+ booster, improves glucose homeostasis and lipid metabolism in diet-induced obese mice though an active adenosine kinase pathway." bioRxiv, 2024.[Link]

  • Wenzek, F., et al. "Nicotinamide Riboside: What It Takes to Incorporate It into RNA." Molecules (via PMC), 2024.[Link]

Safety & Regulatory Compliance

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